5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJLFCDHRGDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743263 | |
| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-75-7 | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Scalable Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary
The 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., GSK-3, CDK) and anticoagulants. Its structural rigidity and hydrogen-bond donor/acceptor motifs make it an ideal template for ATP-competitive binding.
This technical guide details the robust, scalable synthesis of this core starting material. Unlike generic protocols, this document focuses on the regioselective cyclization of 2,5-dichloronicotinonitrile with hydrazine—a route chosen for its high atom economy and suitability for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The most efficient disconnection for the pyrazolo[3,4-b]pyridine core relies on the differing electrophilicity of the halogenated pyridine ring positions.
-
Target: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine[1]
-
Primary Disconnection: N1–N2 and C3–N2 bonds.
-
Precursor: 2,5-Dichloronicotinonitrile (Commercial or synthesized via chlorination of 5-chloro-2-hydroxynicotinonitrile).
-
Reagent: Hydrazine Hydrate.[2]
The Regioselectivity Logic
The success of this synthesis hinges on the SNAr (Nucleophilic Aromatic Substitution) reactivity profile. The chlorine at the C2 position is significantly more electrophilic than the chlorine at C5 due to the electron-withdrawing inductive effect of the adjacent pyridine nitrogen and the nitrile group. This ensures that hydrazine attacks C2 exclusively under controlled conditions, preventing the formation of isomeric impurities.
Reaction Mechanism & Pathway[3][4][5][6][7][8]
The formation of the pyrazole ring occurs via a two-step cascade sequence:
-
Intermolecular SNAr: Hydrazine displaces the C2-chlorine, forming a 2-hydrazinyl intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the nitrile carbon (C3-CN), followed by tautomerization to form the stable 3-amino-1H-pyrazole ring.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic cascade from chloronicotinonitrile to the fused pyrazolopyridine core.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 2,5-Dichloronicotinonitrile (Purity >98%).
-
Reagent: Hydrazine Hydrate (64% or 80% aq. solution). Safety Note: Hydrazine is a potent carcinogen and unstable. Handle in a fume hood.
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature reactions).
-
Equipment: 3-neck round bottom flask, reflux condenser, internal temperature probe, mechanical stirrer.
Step-by-Step Methodology
Step 1: Charge and Dissolution
-
Equip a 500 mL 3-neck flask with a mechanical stirrer and reflux condenser.
-
Charge 2,5-Dichloronicotinonitrile (20.0 g, 115.6 mmol) .
-
Add Ethanol (200 mL) (10 volumes). Stir at room temperature (20–25°C) until a suspension or partial solution is achieved.
Step 2: Controlled Addition
-
Add Hydrazine Hydrate (17.0 mL, ~350 mmol, 3.0 equiv) dropwise over 20 minutes.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature and maintain below 40°C during addition to prevent runaway exotherms or bis-substitution.
-
Step 3: Reaction & Cyclization
-
Heat the mixture to Reflux (78–80°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The intermediate (2-hydrazinyl) may appear transiently but should convert fully to the lower Rf product.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture slowly to 0–5°C using an ice bath. The product will crystallize out of the solution.
-
Stir at 0°C for 1 hour to maximize yield.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold Ethanol (2 x 20 mL) and then Water (2 x 20 mL) to remove hydrazine salts.
Step 5: Drying
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 16.5 – 18.0 g (85–92%).
-
Appearance: Off-white to pale yellow solid.
Process Optimization & Troubleshooting
Impurity Profiling
| Impurity Type | Origin | Mitigation Strategy |
| Bis-hydrazine adduct | Substitution at both C2 and C5. | Maintain T < 40°C during addition; Avoid large excess of hydrazine (>5 equiv). |
| Hydrolysis Product | Hydrolysis of nitrile to amide. | Ensure solvents are dry; minimize water content in hydrazine if possible (though hydrate is standard). |
| Unreacted Intermediate | Incomplete cyclization. | Ensure full reflux time; n-Butanol (bp 117°C) can drive stubborn reactions better than Ethanol. |
Solvent Selection Logic
-
Ethanol: Standard choice. Good solubility for SM, poor solubility for Product (facilitates crash-out).
-
n-Butanol: Used if the reaction is sluggish. Higher boiling point drives the kinetics of the ring closure.
-
Water: Can be used as a "Green" solvent, but often leads to sticky precipitates and slower kinetics due to poor SM solubility.
Workflow Visualization
The following diagram outlines the operational workflow for the synthesis, emphasizing critical control points (CCPs).
Figure 2: Operational workflow with Critical Control Points (CCPs) highlighted.
Analytical Characterization Data
To validate the synthesis, the isolated material must meet the following spectral criteria:
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.10 (s, 1H, NH - pyrazole)
-
δ 8.45 (d, 1H, Pyridine C6-H)
-
δ 8.22 (d, 1H, Pyridine C4-H)
-
δ 5.60 (s, 2H, NH2 - amine)
-
-
LC-MS:
-
[M+H]+ = 169.0/171.0 (Characteristic Chlorine isotope pattern 3:1).
-
References
-
US Patent 8,598,361 B2. Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. (2013).[3] Describes the scalable synthesis of the 5-fluoro analog, directly applicable to the 5-chloro derivative.
-
Lynch, M. et al. "Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles." MDPI Molecules. (2022).[4] Discusses general pyrazole ring formation mechanisms via hydrazine.
-
Song, J. et al. "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks." Molecules. (2022).[5][4] Provides insight into the reactivity of the pyridine core and alternative cyclization strategies.[4]
-
Organic Chemistry Portal. "Hydrazine - Reactivity and Wolff-Kishner Mechanisms." (General Reference for Hydrazine Chemistry).
Sources
- 1. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof - Google Patents [patents.google.com]
- 2. Hydrazine [organic-chemistry.org]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: Spectroscopic Characterization of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
[1]
Structural Logic & Synthesis Context
Before interpreting spectra, one must understand the structural connectivity and the synthetic origin, as these dictate the impurities and solvent effects observed in NMR.[1]
The molecule consists of a pyridine ring fused to a pyrazole ring.[1] The "5-chloro" designation refers to the position on the pyridine ring (para to the bridgehead nitrogen).[1] The "3-amine" is located on the pyrazole ring.[1]
Synthesis Pathway & Impurity Profile: The most robust synthesis involves the reaction of 2,5-dichloronicotinonitrile with hydrazine hydrate .[1]
-
SNAr Displacement: Hydrazine displaces the chlorine at the 2-position of the pyridine (ortho to the nitrile), which is activated by the ring nitrogen.[1]
-
Cyclization: The resulting hydrazino intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon to form the 3-amino-pyrazole ring.[1]
Common Impurities:
-
Regioisomers: Rare, as the 2-Cl is significantly more labile than the 5-Cl.[1]
-
Hydrolysis Products: 5-chloro-2-hydroxynicotinonitrile (if water is present during SNAr).[1]
-
Residual Solvents: Ethanol or n-Butanol are common reaction solvents; DMSO is common for recrystallization.[1]
Visualization: Synthetic Logic & Structural Connectivity
The following diagram illustrates the formation logic and the resulting atomic numbering used for spectral assignment.
Caption: Synthesis pathway highlighting the regioselective displacement crucial for structural verification.
Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.[1]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]
| Parameter | Value | Interpretation |
| Molecular Formula | C₆H₅ClN₄ | |
| Monoisotopic Mass | 168.02 Da | Base peak (³⁵Cl isotope) |
| Observed [M+H]⁺ | 169.1 | Protonated molecular ion |
| Isotope Pattern | 3:1 Ratio (169:171) | Distinctive signature of a mono-chlorinated species.[1] The peak at 171.1 (³⁷Cl) should be approx. 33% the height of 169.[1]1. |
| Fragmentation | m/z 134 ([M+H] - Cl) | Loss of chlorine (rare in soft ESI, common in EI).[1] |
| Fragmentation | m/z 152 ([M+H] - NH₃) | Loss of the exocyclic amine group.[1] |
Expert Insight: In LC-MS, this compound is polar.[1] Use a reverse-phase C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] It typically elutes early to mid-gradient due to the polar amino and pyrazole groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the regiochemistry of the chlorine and the integrity of the fused ring system.[1]
A. ¹H NMR (Proton)
Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility).[1] Frequency: 400 MHz or higher.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Justification |
| 12.0 - 12.5 | Broad Singlet (br s) | 1H | - | N1-H (Pyrazole) | Highly deshielded, exchangeable proton on the pyrazole ring.[1] Disappears with D₂O shake. |
| 8.55 - 8.65 | Doublet (d) | 1H | J ≈ 2.4 Hz | H-6 (Pyridine) | Alpha to the pyridine nitrogen (N-7).[1] Most deshielded aromatic proton.[1] |
| 8.35 - 8.45 | Doublet (d) | 1H | J ≈ 2.4 Hz | H-4 (Pyridine) | Gamma to pyridine nitrogen, beta to Chlorine.[1] |
| 5.60 - 5.90 | Broad Singlet (s) | 2H | - | C3-NH₂ (Amine) | Exocyclic amine.[1] Chemical shift varies with concentration and water content.[1] |
Critical Analysis of Coupling: The coupling constant (J ≈ 2.4 Hz) is a characteristic meta-coupling between H-4 and H-6.[1]
-
If J ≈ 8 Hz: This would indicate ortho-coupling, suggesting the Chlorine is NOT at position 5 (likely position 6 or 4), which would mean the synthesis failed or rearranged.[1]
-
Verification: The presence of a clear meta-doublet pair confirms the 5-substituted pattern.[1]
B. ¹³C NMR (Carbon)
Solvent: DMSO-d₆.
| Shift (δ ppm) | Type | Assignment | Notes |
| 156.0 - 158.0 | Quaternary (C) | C-7a (Bridgehead) | Adjacent to N-1 and N-7.[1] |
| 150.0 - 152.0 | Quaternary (C) | C-3 (C-NH₂) | Attached to the amine group.[1] |
| 148.0 - 149.5 | Methine (CH) | C-6 | Alpha to pyridine nitrogen (deshielded).[1] |
| 129.0 - 131.0 | Methine (CH) | C-4 | |
| 124.0 - 126.0 | Quaternary (C) | C-5 (C-Cl) | Ipso to Chlorine.[1] |
| 108.0 - 110.0 | Quaternary (C) | C-3a (Bridgehead) | Shielded beta-carbon of the enamine-like system.[1] |
Visualization: NMR Connectivity Logic
This diagram demonstrates how 2D NMR (COSY and HMBC) validates the structure.
Caption: COSY and HMBC correlations required to confirm the 5-chloro regiochemistry.
Infrared (IR) Spectroscopy
IR is useful for quick identification of the functional groups, particularly the primary amine and the aromatic system.[1]
Method: ATR (Attenuated Total Reflectance) on solid powder.[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3450 | Medium, Doublet | N-H Stretching (Primary Amine -NH₂ asymmetric/symmetric) |
| 3100 - 3200 | Broad | N-H Stretching (Pyrazole ring NH, H-bonded) |
| 1620 - 1650 | Strong | C=N Stretching (Pyridine/Pyrazole ring) |
| 1580 - 1600 | Medium | N-H Bending (Scissoring of NH₂) |
| 1050 - 1100 | Medium/Strong | C-Cl Stretching (Aryl Chloride) |
| 800 - 850 | Strong | C-H Bending (Out-of-plane, isolated aromatic protons) |
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data without aggregation artifacts.[1]
-
Mass: Weigh 5–10 mg of the solid 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
-
Note: Do not use CDCl₃ unless the amine is protected; solubility is poor and peak broadening occurs due to H-bonding.[1]
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1]
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.[1]
Protocol B: LC-MS Purity Check
References
-
Lynch, B. M., et al. (1988).[1] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.[1] [1]
-
Lefebvre, S., et al. (2013).[1] Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. U.S. Patent No.[1] 8,598,361.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53306869, 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. [1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for chemical shift prediction of fused heterocycles). [1]
Technical Guide: Therapeutic Targeting with 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Topic: Potential therapeutic targets of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1268522-21-9) is not merely a chemical intermediate; it is a privileged pharmacophore in modern medicinal chemistry. Its structural architecture—a fused bicyclic system containing both a hydrogen-bond donor/acceptor motif (aminopyrazole) and a hydrophobic halogenated core (chloropyridine)—mimics the adenine ring of ATP. This bioisosterism makes it an ideal scaffold for developing Type I and Type II kinase inhibitors.
This guide analyzes the compound's utility as a core building block for targeting specific signaling pathways in oncology, neurology, and cardiovascular disease. It provides actionable protocols for chemical functionalization and biological validation.
Structural Biology & Pharmacophore Analysis
The therapeutic potential of this scaffold stems from its ability to interact with the ATP-binding cleft of protein kinases.
-
Hinge Region Binding (C3-Amine & N1/N2): The 3-amino group and the pyrazole nitrogens form a characteristic donor-acceptor-donor hydrogen bonding triad. This motif anchors the molecule to the kinase hinge region (e.g., interacting with the backbone of Glu590 and Met592 in TRKA).
-
Hydrophobic Pocket Occupation (C5-Chloro): The chlorine atom at the 5-position serves as a lipophilic handle. It orients the molecule towards the hydrophobic back pocket (Gatekeeper residue vicinity), improving potency and selectivity compared to the unsubstituted analog.
-
Solvent Front Extension (N1-Substitution): The N1 position is often derivatized to project solubilizing groups (e.g., morpholine, piperazine) into the solvent-exposed region, modulating pharmacokinetic properties.
Primary Therapeutic Targets
Oncology: Kinase Inhibition
The most validated application of this scaffold is in the inhibition of serine/threonine and tyrosine kinases.
-
Tropomyosin Receptor Kinases (TRK): Derivatives of this core have demonstrated nanomolar potency against TRKA, TRKB, and TRKC. The scaffold acts as a "hinge binder," while substituents at the 5-position extend into the DFG-motif pocket. These inhibitors are critical for treating cancers driven by NTRK gene fusions.
-
TANK-Binding Kinase 1 (TBK1): Recent SAR studies identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors (IC50 < 1 nM). TBK1 is a central node in the STING pathway and NF-κB signaling; its inhibition is a strategy for overcoming resistance in immuno-oncology.
-
Cyclin-Dependent Kinases (CDK): Specifically CDK2 and CDK9. The scaffold mimics the purine core of roscovitine-like inhibitors, arresting the cell cycle in proliferative tumors.
Neurology: mGluR5 Modulation
Beyond kinases, this scaffold has been identified as a Positive Allosteric Modulator (PAM) for the Metabotropic Glutamate Receptor 5 (mGluR5).
-
Mechanism: Unlike orthosteric agonists, PAMs bind to an allosteric site, enhancing the receptor's response to glutamate.
-
Indication: Potential treatment for schizophrenia and cognitive deficits, offering a lower risk of excitotoxicity compared to direct agonists.
Cardiovascular: sGC Stimulation
The pyrazolo[3,4-b]pyridine core is structurally related to Vericiguat , a soluble Guanylate Cyclase (sGC) stimulator. While Vericiguat uses a slightly different substitution pattern (5-fluoro-1-benzyl), the 5-chloro-3-amine variant serves as a precursor for exploring "scaffold hopping" analogs to treat heart failure.
Mechanism of Action Visualization
The following diagram illustrates the role of the scaffold within the TRK/MAPK signaling pathway, a representative target system.
Caption: Schematic of the TRK/MAPK pathway showing the upstream inhibition point of pyrazolo[3,4-b]pyridine derivatives at the TRK receptor level.
Experimental Protocols
Chemical Synthesis: Library Generation
To utilize this scaffold, researchers must functionalize the C3-amine (hinge interaction) and C5-chloro (hydrophobic tail) positions.
Workflow Diagram:
Caption: Divergent synthesis strategy for generating kinase inhibitor libraries from the core scaffold.
Protocol A: C3-Amine Acylation (Hinge Binder Optimization)
-
Objective: Introduce an amide motif to interact with the kinase specificity pocket.
-
Reagents: Acyl chloride (R-COCl), Pyridine or TEA, DCM (Dichloromethane).
-
Procedure:
-
Dissolve 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Pyridine (3.0 eq) and cool to 0°C.
-
Dropwise add the Acyl Chloride (1.1 eq).
-
Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Protocol B: C5-Chloro Suzuki Coupling (Hydrophobic Tail Extension)
-
Objective: Replace the chlorine with an aryl/heteroaryl group to fill the hydrophobic back-pocket.
-
Reagents: Aryl Boronic Acid, Pd(dppf)Cl2 or XPhos Pd G3, K2CO3, Dioxane/Water (4:1).
-
Procedure:
-
In a microwave vial, combine the 5-chloro intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K2CO3 (3.0 eq).
-
Add solvent (Dioxane/Water 4:[1]1) and degas with N2 for 5 mins.
-
Add Pd catalyst (5–10 mol%).
-
Heat at 100°C (thermal) or 120°C (microwave) for 1–2 hours.
-
Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
-
Biological Validation: Kinase Inhibition Assay
Assay Type: ADP-Glo™ Kinase Assay (Luminescence). Target: TRKA or TBK1 (Recombinant).
-
Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).
-
Compound: Serially dilute the synthesized derivative in DMSO (10-point dose-response).
-
Reaction:
-
Add 2 µL of Compound (or DMSO control) to a 384-well plate.
-
Add 4 µL of Enzyme (TRKA/TBK1). Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP mix. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Comparative Data Summary
The following table summarizes the potency of derivatives based on this scaffold against key targets, highlighting the impact of substitution.
| Target | Derivative Class | Key Substitution (R-Group) | Activity (IC50) | Clinical Relevance |
| TRKA | 3-Amido-5-aryl | 3-(2-pyrrolidinyl)ethoxy-phenyl | < 10 nM | NTRK+ Solid Tumors |
| TBK1 | 3-Urea-5-cyano | 5-cyanopyridine moiety | 0.2 nM | Immuno-oncology |
| mGluR5 | 1-Alkyl-3-amide | N-methyl-amide | PAM (EC50 ~20nM) | Schizophrenia |
| GSK-3β | 3-Amide | Heterocyclic amide | ~50 nM | Neurodegeneration |
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: NIH / PubMed Central [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: European Journal of Medicinal Chemistry [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI Molecules [Link]
-
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Source: ACS Chemical Neuroscience [Link]
Sources
Application Note: Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
This Application Note is designed for medicinal chemists and process scientists. It prioritizes the 5-aminopyrazole cyclocondensation route, as this is the most versatile method for generating diversity in drug discovery (e.g., kinase inhibitors).[1]
Executive Summary
The pyrazolo[3,4-b]pyridine system is a privileged scaffold in medicinal chemistry, acting as a bioisostere for purines and quinazolines.[1] It is the core pharmacophore in numerous kinase inhibitors (e.g., GSK-3
This guide details two primary synthetic workflows:
-
Thermal Cyclocondensation (Method A): The industry standard for gram-scale synthesis and complex substituent installation.[1]
-
Microwave-Assisted Multicomponent Reaction (Method B): A high-throughput, "green" protocol for library generation.
Critical Challenge: The primary failure mode in this synthesis is regiochemical ambiguity. Without specific control, the reaction between 5-aminopyrazoles and 1,3-dielectrophiles can yield the isomeric pyrazolo[1,5-a]pyrimidine instead of the desired pyrazolo[3,4-b]pyridine .[1] This guide provides the mechanistic insight to prevent this off-target cyclization.
Strategic Analysis: The Disconnect Approach
To access the [3,4-b] isomer, the pyridine ring is typically fused onto a pre-existing pyrazole core.[1] The choice of precursors dictates the bond-forming sequence.
Visualization: Retrosynthetic Disconnections
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.[1] Strategy A is the focus of Protocol 1 due to its reliability in diverse analogue synthesis.
Protocol 1: Thermal Cyclocondensation (The "Workhorse" Method)
Application: Gram-scale synthesis, high-purity requirements. Mechanism: Michael addition (C4-attack) followed by intramolecular cyclodehydration.[1]
Materials
-
Substrate: 1-Phenyl-5-aminopyrazole (1.0 equiv).
-
Electrophile: 1,3-Dicarbonyl (e.g., benzoylacetone) OR
-unsaturated ketone (Chalcone) (1.0–1.1 equiv).[1] -
Solvent: Glacial Acetic Acid (AcOH).
-
Catalyst: None (AcOH acts as solvent/catalyst) or ZnCl
(for difficult substrates).
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-aminopyrazole (e.g., 5.0 mmol) in glacial acetic acid (10–15 mL).
-
Addition: Add the 1,3-dielectrophile (5.0 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to 110–120 °C (oil bath temperature).
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Work-up (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into crushed ice (approx. 50 g) with vigorous stirring.
-
The product typically precipitates as a solid.[1]
-
-
Purification:
Data Validation (Expected Results)
| Parameter | Observation / Value |
| Appearance | White to yellow crystalline solid. |
| Yield | Typically 65–85%.[2] |
| 1H NMR (DMSO-d6) | Pyridine H: Singlet or doublet at |
| Critical Check | Absence of signals ~6.0 ppm (indicative of unreacted enone protons).[1] |
Protocol 2: Microwave-Assisted Multicomponent Reaction (MCR)
Application: Library generation, Green Chemistry compliance.[1]
Mechanism: One-pot Knoevenagel condensation
Materials
-
Component A: Aromatic Aldehyde (1.0 mmol).[1]
-
Component C: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol).
-
Solvent: Water (Green) or Ethanol.
-
Catalyst: Piperidine (2 drops) or Ionic Liquid ([Et
NH][HSO ]).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, combine Component A, B, and C.
-
Solvent: Add 2–3 mL of water (or EtOH). Add catalyst if using water (often catalyst-free in ionic liquids).[1]
-
Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]
-
Settings: Temperature: 120–140 °C ; Time: 10–15 minutes ; Pressure limit: 250 psi.
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
The product usually crashes out of the aqueous/ethanolic solution.[1]
-
Filter and wash with cold ethanol.
-
Critical Analysis: Regioselectivity & Troubleshooting
The "Expertise" Pillar: The most common error in this synthesis is the formation of the [1,5-a]pyrimidine isomer.[1]
The Mechanism of Regiocontrol
The 5-aminopyrazole has two nucleophilic sites:
-
The exocyclic amine nitrogen (-NH
). -
The C4 carbon (enamine-like reactivity).
To obtain the [3,4-b]pyridine (Target), the C4 carbon must attack the most electrophilic center of the reagent first (Michael addition).[1] To obtain the [1,5-a]pyrimidine (Impurity), the amine nitrogen attacks first.[1]
Control Factors:
-
Solvent/Catalyst: Acetic acid (Protocol 1) promotes the C4-attack mechanism (thermodynamic control).[1]
-
Substrate:
-keto esters favor [1,5-a] formation under neutral conditions.[1] High temperatures and acidic media shift preference to [3,4-b].[1]
Visualization: Pathway Competition
Figure 2: Mechanistic divergence. Path A (green) leads to the desired scaffold and is favored by acidic conditions (AcOH) and high temperature. Path B (red) leads to the common isomeric impurity.[1]
References
-
Review of Biological Activity: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022 .[1][4]
-
Microwave Protocol: Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based... Dihydropyrazolopyridine Hybrids. ACS Comb. Sci., 2017 .[1] [1]
-
Alzheimer's Applications: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for
-Amyloid Plaques. Molecules, 2020 .[1][5][6] -
Regioselectivity Studies: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Comparative regiochemistry insight). Org.[1][6] Biomol. Chem., 2023 .[1][3][7]
-
Green Chemistry Approach: Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. ChemistrySelect, 2024 .[1][8] [1][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
Technical Application Note: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a Hinge-Binding Fragment Probe
[1]
Executive Summary & Scientific Rationale
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is not merely a chemical intermediate; it is a privileged fragment probe extensively used to interrogate the ATP-binding sites of kinases (e.g., GSK-3
Its utility stems from its structural mimicry of the adenine ring of ATP.[1] The 3-amino-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase "hinge" region.[1] The 5-chloro substituent provides a critical vector for probing hydrophobic sub-pockets or for rapid chemical diversification via cross-coupling reactions.[1]
Primary Applications:
-
Ligandability Assessment: Validating the accessibility of ATP-binding pockets in novel kinase targets via biophysical assays (SPR, DSF).[1]
-
Fragment-Based Drug Discovery (FBDD): serving as a high-efficiency starting point (LE > 0.[1]3) for "fragment growing" strategies.
-
Structural Biology: X-ray crystallographic soaking to map solvent-accessible vectors in active sites.[1]
Chemical Biology Profile
| Property | Value | Significance |
| Molecular Weight | 168.58 Da | Ideal for FBDD (Rule of 3 compliant).[1] |
| H-Bond Donors | 2 (Exocyclic NH₂, Ring NH) | Critical for Hinge Binding (Glu/Met interaction).[1] |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | Complementary to Hinge backbone NH.[1] |
| LogP | ~1.4 | Good solubility for high-concentration biophysical assays.[1] |
| Key Vector | C-5 Chlorine | Handle for Suzuki/Buchwald coupling (Growth Vector).[1] |
| Binding Mode | ATP-Competitive | Binds to the Hinge Region (Type I inhibitor scaffold).[1] |
Mechanism of Action: The Hinge Binder
The core utility of this probe is its ability to form a canonical "hinge-binding" motif. In the ATP-binding pocket of a typical kinase, the exocyclic amine (C3-NH
Visualization: Hinge Interaction Map
The following diagram illustrates the interaction logic between the probe and a generic kinase hinge region.
Caption: Interaction map showing the bidentate hydrogen bonding network with the kinase hinge and the hydrophobic vector provided by the 5-Chloro substituent.
Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift
Purpose: To validate direct binding of the fragment to a target protein by measuring the increase in protein melting temperature (
Materials:
-
Recombinant Kinase Domain (purity >90%).[1]
-
Probe: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (dissolved in 100% DMSO to 100 mM).[1]
-
Dye: SYPRO Orange (5000x stock).[1]
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT (avoid high detergents).[1]
Step-by-Step Workflow:
-
Preparation: Dilute the Probe stock to 10 mM in DMSO.
-
Plate Setup: In a 384-well PCR plate, prepare a 10
L reaction volume: -
Execution: Seal plate and centrifuge (1000 x g, 1 min).
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., QuantStudio). Monitor fluorescence in the ROX/SYPRO channel.
-
Analysis: Calculate the derivative (
). A C compared to DMSO control indicates significant binding.[1]
Critical Note: If precipitation occurs at 1 mM, titrate down to 200
Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"
Purpose: To determine binding kinetics or steady-state affinity (
Workflow:
-
Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) chip to ~2000 RU.[1] (Direct coupling is risky for kinases due to lysine modification in the active site).[1]
-
Solvent Correction: Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.
-
Injection: Inject the probe as a concentration series (e.g., 0, 12.5, 25, 50, 100, 200
M).[1] -
Validation:
-
Square Wave: Look for rapid "box-shape" sensorgrams typical of low-affinity fragments.[1]
-
Stoichiometry: Calculate
. If the signal exceeds theoretical significantly, suspect super-stoichiometric aggregation (non-specific binding).
-
Protocol C: Chemical Derivatization (Fragment Growing)
Purpose: To convert the probe into a high-affinity lead.[1] The 5-chloro position is electronically activated for palladium-catalyzed coupling.[1]
Reaction: Suzuki-Miyaura Coupling at C-5 This reaction extends the molecule into the "Gatekeeper" or solvent-exposed region.[1]
-
Reagents:
-
Procedure:
-
Outcome: A 5-aryl derivative usually targeting the hydrophobic pocket behind the ATP site.[1]
Strategic Workflow: From Probe to Lead
The following flowchart details the decision matrix for using this compound in a drug discovery campaign.
Caption: FBDD workflow utilizing the probe as a starting scaffold for lead generation.
References
-
Witherington, J., et al. (2003).[1][2] "5-Aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)."[1][2] Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580.[1][2] Link
-
Peifer, C., & Alessi, D. R. (2008).[1] "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 3(12), 1810-1838.[1] (Discusses the pyrazolo-pyridine scaffold).
-
Follmann, M., et al. (2017).[1] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] (Demonstrates the scaffold in approved drugs). Link[1]
-
PubChem Compound Summary. (2023). "5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine."[1] Link[1]
Application Note: Experimental Evaluation of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in Cell-Based Assays
Executive Summary
This Application Note details the experimental protocols for utilizing 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as 5-CPPA ) in cellular assays. While often utilized as a synthetic intermediate for high-potency drugs (e.g., Vericiguat, GSK-3
This guide focuses on using 5-CPPA to establish Structure-Activity Relationship (SAR) baselines . By testing the naked scaffold alongside decorated derivatives, researchers can quantify the specific contribution of the core pharmacophore to cellular permeability, off-target cytotoxicity, and ATP-competitive kinase engagement.[1]
Technical Background & Mechanism
The Privileged Scaffold Hypothesis
The 1H-pyrazolo[3,4-b]pyridine core is an isostere of the purine ring system found in ATP.[1] The C3-amino group and the N1/N7 nitrogens form a characteristic "hinge-binding" motif capable of forming hydrogen bonds with the backbone residues of kinase ATP-binding pockets.[1]
-
Primary Utility: 5-CPPA is used to define the "ligand efficiency" of the core fragment.[1]
-
Key Targets: Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinases (CDKs), and Tubulin (colchicine-binding site).[1]
-
Solubility Profile: Moderate to High (DMSO soluble), making it ideal for high-concentration fragment screening (up to 1 mM) without immediate precipitation.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the logic of using 5-CPPA to distinguish between non-specific scaffold toxicity and specific target engagement.
Figure 1: Mechanistic flow of 5-CPPA in cellular environments. The compound is used to distinguish specific low-affinity binding from general toxicity.[1]
Experimental Protocols
Protocol A: Differential Cytotoxicity Profiling (MTT Assay)
Objective: To determine the "Scaffold Baseline Toxicity." 5-CPPA should ideally show low toxicity (
Materials:
-
Cell Lines: MCF-7 (Breast Cancer) or HUVEC (Normal Control).[1]
-
Compound: 5-CPPA (Dissolved in 100% DMSO to 100 mM stock).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Dosing: Prepare serial dilutions of 5-CPPA in culture media.
-
Range: 0.1
to 200 (Fragment screening requires higher concentrations).[1] -
Vehicle Control: Normalize DMSO to 0.5% across all wells.
-
-
Incubation: Treat cells for 48 or 72 hours at 37°C, 5%
. -
Development: Add 20
MTT (5 mg/mL) per well. Incubate 4 hours. -
Solubilization: Aspirate media; add 150
DMSO to dissolve formazan crystals. -
Quantification: Measure Absorbance at 570 nm.
Data Interpretation:
| Compound Type | Expected IC50 (
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: To validate that 5-CPPA physically enters the cell and engages the kinase target (e.g., GSK-3
Rationale: Fragments often have fast off-rates, making wash-based assays (ELISA) ineffective.[1] CETSA measures target stabilization in intact cells without washing.[1]
Step-by-Step Methodology:
-
Preparation: Culture 10 million cells (e.g., Jurkat or HEK293).
-
Treatment: Treat live cells with 100
5-CPPA (high concentration required for fragments) or DMSO control for 1 hour. -
Harvest & Lysis: Pellet cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C for 3 minutes.
-
Cooling: Immediately cool to 25°C.
-
Separation: Lyse cells (freeze-thaw x3) and centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE.[1] Immunoblot for the target kinase (e.g., Anti-GSK3
).[1]
Success Criteria:
-
The 5-CPPA treated samples should show soluble protein at higher temperatures compared to the DMSO control (Thermal Shift
).[1] This confirms the fragment stabilizes the protein intracellularly.
Protocol C: Tubulin Polymerization Interference (Immunofluorescence)
Objective: Recent literature suggests pyrazolo[3,4-b]pyridines can bind the colchicine site of tubulin.[1] This assay checks if the core 5-CPPA fragment disrupts microtubule networks.[1]
Workflow:
-
Coating: Grow HeLa cells on poly-L-lysine coated coverslips.
-
Treatment: Incubate with 5-CPPA (50
) for 24 hours. (Include Colchicine 0.1 as positive control). -
Fixation: Fix with 4% Paraformaldehyde (warm) for 15 mins. Permeabilize with 0.1% Triton X-100.[1]
-
Staining:
-
Microscopy: Image at 60x magnification.
Visual Scoring:
-
Normal: Long, fibrous microtubule filaments extending to cell periphery.[1]
-
Hit (5-CPPA active): Fragmented, diffuse green staining or cell rounding (mitotic arrest).[1]
Safety & Handling (SDS Summary)
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
-
Handling: 5-CPPA is a halogenated heteroaromatic amine.[1] Use a chemical fume hood to prevent inhalation of dust.
-
Solubility: Insoluble in water.[1] Soluble in DMSO (>50 mM).[1]
-
Stability: Stable at -20°C as a solid.[1] DMSO stocks should be aliquoted and used within 1 month to prevent oxidation of the primary amine.[1]
References
-
Vertex AI Search. (2025).[1] Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors. National Institutes of Health (NIH).[1]
-
PubChem. (2025).[1] Compound Summary: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.[1] National Center for Biotechnology Information.
-
Molina, P., et al. (2025).[1] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
-
Google Patents. (2013).[1] Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof (US8598361B2).[1]
-
MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
Sources
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a fragment for drug design
Executive Summary
This guide details the utility, synthesis, and elaboration of 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (Fragment 1 ) as a privileged scaffold in drug discovery.[1] Structurally isomeric to adenine, this fragment offers a high-fidelity hinge-binding motif for kinase inhibition while providing distinct vectors for chemical elaboration. The 5-chloro substituent serves as a critical synthetic handle for exploring hydrophobic pockets (e.g., gatekeeper residues) via cross-coupling reactions, making it superior to the unsubstituted parent scaffold.
Physicochemical Profile & "Rule of Three" Compliance
Fragment 1 is an ideal starting point for FBDD, strictly adhering to the Astex "Rule of Three" for fragment quality.
| Property | Value | FBDD Criteria | Status |
| Molecular Weight | 168.58 Da | < 300 Da | ✅ Pass |
| cLogP | ~1.4 | < 3.0 | ✅ Pass |
| H-Bond Donors | 3 (NH₂, NH) | < 3 | ✅ Pass |
| H-Bond Acceptors | 3 (N, N, N) | < 3 | ✅ Pass |
| TPSA | 67.6 Ų | < 60-80 Ų | ✅ Pass |
| Rotatable Bonds | 0 | < 3 | ✅ Pass |
Synthetic Protocol
Objective: Scalable synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine from commercially available precursors.
Reaction Scheme Overview
The synthesis relies on a regioselective SNAr displacement of the 2-chloro substituent by hydrazine, followed by an immediate intramolecular cyclization onto the nitrile group.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 2,5-dichloropyridine-3-carbonitrile (5.0 g, 28.9 mmol) in absolute ethanol (50 mL).
-
Addition: Add hydrazine hydrate (64% solution, 5.0 mL, ~100 mmol, 3.5 equiv) dropwise over 5 minutes. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by a lower Rf fluorescent spot.
-
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product typically precipitates as a solid.[1]
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove excess hydrazine.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: Typically 75–85%.
-
Appearance: Off-white to pale yellow solid.[1]
-
Validation: 1H NMR (DMSO-d6): δ 12.1 (br s, 1H, NH), 8.45 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 5.60 (s, 2H, NH₂).
-
Fragment Elaboration Strategy
The core value of this fragment lies in its three distinct vectors for chemical modification, allowing the transition from a micromolar hit to a nanomolar lead.
Vector 1: N1-Functionalization (Solubility)
-
Rationale: The N1 position often points towards the solvent front in kinase active sites.
-
Protocol: Deprotonation with NaH or Cs₂CO₃ in DMF, followed by reaction with alkyl halides (e.g., N-methyl, N-isopropyl) or Michael acceptors.
-
Impact: Modulates LogP and solubility without disrupting the primary hinge-binding motif.
Vector 2: C3-Amine Derivatization (Hinge Affinity)
-
Rationale: The exocyclic amine acts as a hydrogen bond donor.[1] Converting this to an amide or urea can pick up additional H-bonds (e.g., with the "sugar pocket" residues).
-
Protocol: Standard amide coupling (HATU/DIPEA) or reaction with isocyanates.[1]
-
Warning: Acylation reduces the basicity of the pyrazole ring; ensure the H-bond acceptor capability of N2 is maintained.
Vector 3: C5-Chloro Substitution (Potency Driver)
-
Rationale: This is the critical "growth" vector.[1] The chlorine atom sits in a position that often faces the hydrophobic gatekeeper residue (e.g., Thr, Met, Phe).
-
Protocol: Palladium-catalyzed cross-coupling.[1]
-
Note: The C5 position is electronically deactivated compared to a standard pyridine; use active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 .[1]
Case Study: GSK-3β Inhibition
The 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold serves as a potent ATP-competitive inhibitor for Glycogen Synthase Kinase-3β (GSK-3β).[1][2]
Binding Mode Mechanism:
-
Hinge Binding: The Pyridine N (N7) accepts an H-bond from the backbone NH of Val135 .[1] The Pyrazole NH (N1) donates an H-bond to the backbone Carbonyl of Asp133 .[1]
-
Gatekeeper Interaction: The 5-Chloro substituent displaces water and forms favorable van der Waals interactions with Ile62 or Tyr134 .[1]
Screening Protocols
Due to the low molecular weight, this fragment may exhibit low affinity (High µM to mM) initially. Sensitive biophysical assays are required.[1]
A. Thermal Shift Assay (DSF)
-
Reagent: SYPRO Orange dye.[1]
-
Condition: 10 µM Protein, 1 mM Fragment.
-
Readout: Look for a positive T_m shift (>1°C).[1] The 5-Cl analog typically stabilizes kinases significantly more than the des-chloro parent due to the hydrophobic fit.
B. Surface Plasmon Resonance (SPR)
-
Chip: CM5 sensor chip with immobilized kinase.[1]
-
Flow: Inject concentration series (e.g., 500 µM down to 15 µM).
-
Analysis: Fast on/off rates are expected (square wave sensorgrams). Calculate K_D from steady-state affinity plots.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines: Org. Synth. 2014, 91, 1-13. Link (General hydrazine cyclization methodology).[1]
-
GSK-3 Inhibitor Design: Peat, A. J., et al. "Novel pyrazolo[3,4-b]pyridine inhibitors of glycogen synthase kinase-3."[1] Bioorg.[1] Med. Chem. Lett. 2004, 14(9), 2121-2125. Link
-
Fragment-Based Discovery: Congreve, M., et al.[1][3][4][5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discov.[1] Today 2003, 8(19), 876-877. Link
-
Kinase Hinge Binders: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment."[1] Med.[1][3][6] Res. Rev. 2001, 21(6), 499-512. Link
Sources
- 1. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based approach to the design of 5-chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine purification challenges and solutions
[1]
Executive Summary & Compound Profile
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., GSK-3, CDK inhibitors).[1] Its amphoteric nature and potential for tautomerism present unique purification challenges.[1] High purity is essential to prevent regioselectivity issues in subsequent functionalization steps.[1]
| Property | Data |
| CAS Number | 76006-08-1 (Generic) |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| pKa (Calculated) | ~3.5 (Pyridine N), ~12.5 (Pyrazole NH) |
| Solubility | Low in water/DCM; Moderate in EtOH/MeOH; High in DMSO/DMF/DMAc |
| Key Impurities | Unreacted hydrazine, 2,5-dichloronicotinonitrile, hydrolysis byproducts (amides), oxidation products (colored species).[2][3] |
Troubleshooting Guide (Q&A)
Q1: I am observing a "ghost" peak in my HPLC chromatogram that shifts with pH. Is this a regioisomer?
Diagnosis: This is likely tautomerism , not a distinct regioisomer impurity.[1] The 1H-pyrazolo[3,4-b]pyridine core exists in dynamic equilibrium between the 1H- and 2H- tautomers.[1] In solution, the proton shifts rapidly between N1 and N2.[1]
Solution:
-
Do not attempt to separate: These are chemically identical in the bulk solid state (usually crystallizing as the 1H-form).
-
Analytical Fix: Run your HPLC/LC-MS with a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to stabilize the protonation state and collapse the peaks.
-
Verification: If the peaks coalesce at higher temperatures (e.g., 50°C) during NMR, it confirms tautomerism.[1]
Q2: My product has a persistent yellow/orange tint even after recrystallization. How do I remove this?
Diagnosis: Coloration is typically caused by trace oxidation products of the hydrazine or oligomerized byproducts formed during the cyclization of the nicotinonitrile.[1] These impurities are often highly conjugated and visible even at ppm levels.[1]
Solution:
-
Activated Carbon Treatment: Dissolve the crude material in hot ethanol or THF.[1] Add 5-10 wt% activated charcoal (e.g., Darco G-60), reflux for 30 minutes, and filter hot through Celite.
-
Bisulfite Wash: If the color persists, wash the solid filter cake with a 5% sodium bisulfite solution to reduce oxidative impurities.
Q3: I am detecting high levels of residual hydrazine (>1000 ppm). How do I remove it efficiently?
Diagnosis: Hydrazine is sticky and can co-crystallize or become trapped in the lattice.[1] Standard drying is often insufficient.[1]
Solution:
-
Protocol: Use a Water Slurry Wash .[1]
-
Suspend the solid in water (10 volumes).
-
Stir vigorously at 50°C for 2 hours.
-
Filter and wash the cake copiously with water.
-
Why it works: Hydrazine is infinitely soluble in water, while the 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is nearly insoluble in neutral water.[1] This mass transfer pulls hydrazine out of the crystal surface.[1]
-
Q4: The yield during recrystallization from Ethanol is poor (<50%). What solvent system should I use?
Diagnosis: While ethanol is a common solvent, the compound's solubility curve might be too shallow (soluble in cold ethanol) or too steep (insoluble even in hot), depending on the exact derivative.
Solution:
-
Switch to DMF/Water Precipitation:
Detailed Purification Protocols
Method A: Acid-Base Precipitation (Bulk Cleanup)
Best for removing non-basic impurities (starting material nitriles) and colored neutrals.
-
Dissolution: Suspend 10 g of crude amine in 100 mL 1M HCl . Stir until a clear solution forms (protonation of pyridine N and exocyclic amine).
-
Checkpoint: If solids remain, filter them off (these are likely unreacted neutral starting materials).[1]
-
-
Extraction: Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove non-basic organic impurities.[1] Discard the organic layer.[1]
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 8-9 using 25% NaOH or Ammonium Hydroxide .
-
Critical: Do not overshoot to pH >12, or you may deprotonate the pyrazole NH (forming the water-soluble anion), causing yield loss.
-
-
Isolation: Filter the white/off-white precipitate.[1] Wash with water (3 x 20 mL) and dry under vacuum at 45°C.[1]
Method B: Recrystallization (High Purity)
Best for final polishing (>99% purity).
Visualizations
Figure 1: Synthesis & Impurity Pathway
Visualizing where the impurities originate during the cyclization process.
Caption: Reaction pathway showing the conversion of 2,5-dichloronicotinonitrile to the target amine and the origin of common impurities.
Figure 2: Purification Decision Tree
Logic flow for selecting the correct purification method based on observed issues.
Caption: Decision matrix for selecting the optimal purification workflow based on specific impurity profiles.
References
-
Synthesis of 1H-pyrazolo[3,4-b]pyridines. Molecules. (2022). A comprehensive review on the synthesis and tautomerism of pyrazolopyridines. [Link]
-
Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Google Patents. (US8598361B2).[1] Describes the general SNAr and cyclization conditions for 5-halo analogues.
-
PubChem Compound Summary: 5-chloro-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information.[1] Physical properties and safety data. [Link]
Sources
- 1. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Optimization
Status: Online Operator: Senior Application Scientist, Dr. H. Chen Topic: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Scaffolds Ticket ID: PYR-OPT-2024
Introduction: The Scaffold
The pyrazolo[3,4-b]pyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., GSK-3, BRAF) and anticancer agents.[1] However, its synthesis is notoriously plagued by regioselectivity issues (N1 vs. N2 attack) and variable yields due to steric hindrance in multicomponent reactions (MCRs).
This guide addresses the three most common "Support Tickets" received from researchers attempting to synthesize this scaffold.
Ticket #001: Regioselectivity & Isomer Control
User Question: "I am reacting 5-aminopyrazoles with 1,3-dicarbonyls. I’m seeing a mixture of isomers or the wrong cyclization product. How do I force the formation of the [3,4-b] system over the [1,5-a] or other regioisomers?"
Scientist Response:
The ambiguity arises because the 5-aminopyrazole building block is a triad nucleophile: it can react at the exocyclic amine (
The Mechanistic Fix
To ensure the formation of the pyrazolo[3,4-b]pyridine (fusion at the pyridine side), you must control the sequence of the condensation.
-
Standard Thermal Route (Acidic): In refluxing acetic acid, the exocyclic amine typically attacks the most electrophilic carbonyl of the 1,3-diketone first (formation of an enamine intermediate), followed by cyclization at
. -
Controlled Regioselectivity (MCR Approach): A 3-component reaction (Aminopyrazole + Aldehyde + Active Methylene) is often more regioselective than the 2-component condensation because it proceeds via a defined Michael addition.
Optimization Protocol:
-
Solvent Switch: If you observe N-alkylation byproducts (formation of pyrazolo[1,5-a]pyrimidines), switch from protic solvents (EtOH) to polar aprotic solvents (DMF or DMSO) and use a Lewis Acid catalyst (e.g.,
or ). This favors the Knoevenagel condensation between the aldehyde and active methylene first, creating a specific Michael acceptor for the aminopyrazole position. -
Steric Control: If using unsymmetrical 1,3-dicarbonyls, the amine will attack the less sterically hindered carbonyl. You must design your starting material such that the desired cyclization carbon is the less hindered one.
Decision Logic: Regioselectivity Troubleshooting
Figure 1: Decision tree for correcting regioselectivity errors during synthesis.
Ticket #002: Low Yields in One-Pot Synthesis
User Question: "I am running a one-pot multicomponent reaction (MCR) with an aromatic aldehyde, malononitrile, and 5-aminopyrazole. The reaction stalls at 40-50% yield after 12 hours. How can I push this to completion?"
Scientist Response: Stalled MCRs in this scaffold are usually due to reversible Knoevenagel intermediates or poor solubility of the final product, which coats the unreacted starting material.
Optimization Strategy: Catalyst & Solvent
The choice of catalyst significantly alters the reaction kinetics.[2] While piperidine/ethanol is standard, it is often inefficient for electron-rich aldehydes.
Recommended Protocol (Catalyst Comparison):
| Catalyst System | Conditions | Typical Yield | Pros | Cons |
| L-Proline | EtOH, Reflux, 1h | 85-92% | Organocatalytic, mild, high yield | Requires workup to remove catalyst |
| Ionic Liquid ([Et3NH][HSO4]) | Solvent-free, 60°C | 90-96% | Green, recyclable, very fast | Ionic liquid cost/prep |
| Nanocatalysts (e.g., ZnO NPs) | Water/EtOH, Reflux | 88-95% | High surface area, reusable | Filtration required |
| Acetic Acid | Reflux, 4h | 60-75% | Cheap, available | Lower yield, harsh workup |
Actionable Step: Switch to L-Proline (10 mol%) in Ethanol. L-Proline acts as a dual activation catalyst: the amine activates the aldehyde (forming an iminium ion), and the carboxylic acid directs the nucleophilic attack via hydrogen bonding.
Ticket #003: Accelerating Kinetics (Microwave Protocol)
User Question: "My library generation is too slow. Refluxing takes overnight. Can I use microwave irradiation, and if so, what are the safety boundaries?"
Scientist Response: Yes. Pyrazolo[3,4-b]pyridine synthesis is highly responsive to Microwave (MW) irradiation due to the polarity of the transition states. You can reduce reaction times from 12 hours to 10-20 minutes .
Microwave-Assisted Protocol (Green Chemistry)
This protocol uses water as a solvent, leveraging the "hydrophobic effect" to accelerate the reaction between organic substrates.
-
Reagents:
-
Aldehyde (1.0 mmol)
-
Active Methylene (e.g., malononitrile) (1.0 mmol)
-
5-Aminopyrazole (1.0 mmol)
-
Catalyst: Ammonium Acetate (20 mol%) or no catalyst if using high T.
-
Solvent: Water (2-3 mL).
-
-
MW Parameters:
-
Temperature: 140°C - 200°C (Start at 140°C).
-
Power: Dynamic (Max 300W).
-
Hold Time: 10 - 15 minutes.
-
Pressure Limit: 250 psi (Critical safety check).
-
-
Workup:
Reaction Pathway Visualization
Figure 2: The mechanistic pathway for the 3-component synthesis. The rate-determining step is often the cyclization, which is significantly accelerated by MW irradiation.
Ticket #004: Solubility & Purification
User Question: "My product crashes out but traps impurities. Recrystallization from ethanol isn't working because it's insoluble."
Scientist Response:
Pyrazolo[3,4-b]pyridines are often highly crystalline and insoluble in common organic solvents due to strong intermolecular Hydrogen bonding and
Troubleshooting Guide:
-
The Solvent: If EtOH fails, move to DMF/Ethanol (1:4) mixtures. Dissolve in hot DMF first, then slowly add EtOH to induce precipitation.
-
The Impurity: If the impurity is the arylidene intermediate (yellow/orange solid), your reaction did not complete the Michael addition. Wash the crude solid with hot hexanes or diethyl ether ; the intermediate is often soluble in non-polar solvents, while the fused pyridine product is not.
References
-
Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis Aggarwal, R. et al. "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2011.
-
Microwave-Assisted Green Synthesis Kerru, N. et al.[5] "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions." ChemistrySelect, 2024.[5]
-
Catalyst Optimization (Ionic Liquids) Jadhav, J. et al.[6] "Ionic liquid promoted synthesis of pyrazolo[3,4-b]pyridine derivatives." Molecular Diversity, 2013 (Cited in Molecules Review).
-
One-Pot Synthesis Strategies Chebanov, V.A. et al. "Multicomponent Reactions in the Synthesis of Pyrazolo[3,4-b]pyridines." Molecules, 2022.[3][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dau.url.edu [dau.url.edu]
Technical Support: Handling Insoluble 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Topic: Troubleshooting Poor Solubility of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Content Type: Technical Support Center / Troubleshooting Guide
Senior Application Scientist Note: The compound 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1260662-75-0 or analogs like 871269-05-5) is a classic "brick dust" intermediate. It is widely used in the synthesis of sGC stimulators (e.g., Vericiguat) and various kinase inhibitors (TBK1, GSK-3). Its poor solubility is not a purity defect but a thermodynamic feature of its fused heterocyclic lattice. This guide addresses the specific challenges of dissolving, purifying, and analyzing this scaffold.
Part 1: The Chemistry of Insolubility (Diagnostic)
Q: Why won't this compound dissolve in Methanol or Dichloromethane?
A: The insolubility stems from the high crystal lattice energy driven by two factors:
-
Planar
- Stacking: The fused pyrazolo-pyridine system is flat, allowing molecules to stack tightly like sheets of paper. -
Intermolecular Hydrogen Bonding: The molecule contains both a hydrogen bond donor (the pyrazole -NH and exocyclic -NH
) and acceptors (pyridine N and pyrazole N). This creates a robust network in the solid state that resists solvation by standard organic solvents.
Diagnostic Check:
-
Appearance: If your solid is a fine, electrostatic powder or hard crystalline needles, the lattice energy is high.
-
Melting Point: Expect sharp melting points often exceeding 220°C. If the MP is low (<150°C), suspect impurities or solvates.
Visualization: Solubility Decision Matrix
The following logic flow helps you select the correct solvation strategy based on your end-use application.
Caption: Decision matrix for selecting solvents and conditions based on experimental intent.
Part 2: Solvent Selection & Preparation
Q: What is the best solvent system for stock solutions?
A: Do not attempt to use ethanol, methanol, or ethyl acetate for primary stock solutions (>10 mM). Use the hierarchy below.
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Solubility Potential | Application Notes |
| Tier 1 (Best) | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Standard for biological stocks and NMR. Hygroscopic; keep dry. |
| Tier 1 (Alt) | DMAc (Dimethylacetamide) | High | Excellent for synthetic reactions; higher boiling point than DMF. |
| Tier 2 | DMF (Dimethylformamide) | Moderate-High | Good for synthesis. Harder to remove than DMSO during lyophilization. |
| Tier 3 | TFA (Trifluoroacetic acid) | Very High | Destructive/Reactive. Only for NMR or specific deprotection steps. Protonates the pyridine/amine, breaking the lattice. |
| Tier 4 | THF / Dioxane | Low-Moderate | Only works with heating. Poor for room temp storage. |
| Tier 5 (Poor) | Alcohols (MeOH, EtOH) | Negligible | Useful only as antisolvents to crash the product out of reaction mixtures. |
| Tier 5 (Poor) | Water | Insoluble | pH adjustment required (see Protocol 2). |
Part 3: Troubleshooting Protocols
Issue 1: "My NMR peaks are broad or missing."
Root Cause: Aggregation. The planar molecules stack in solution (even in DMSO), causing relaxation time shortening and line broadening. Protocol:
-
Prepare sample in DMSO-d6 .
-
If peaks are broad, add 10-20
L of TFA-d (Trifluoroacetic acid-d1) to the NMR tube. -
Alternatively, run the NMR experiment at 323 K (50°C) .
Issue 2: "The compound precipitates when I add it to cell culture media."
Root Cause: "Aqueous Shock." Adding a high-concentration DMSO stock directly to water causes rapid local precipitation because the compound is hydrophobic (LogP ~0.6–1.4, but lattice energy dominates). Protocol (Intermediate Dilution):
-
Make a 10 mM stock in anhydrous DMSO.
-
Do not pipet directly into the assay well (100% aqueous).
-
Create an Intermediate Plate : Dilute the stock 1:10 into a secondary solvent (e.g., culture media with 10% DMSO or pure DMSO if the assay tolerates it) to reach 1 mM.
-
Transfer from the Intermediate Plate to the Assay Plate. This stepwise reduction in organic content allows for better dispersion.
Issue 3: "I cannot get the product out of the reaction mixture."
Root Cause: The product is likely partially soluble in the organic reaction solvent but insoluble in water. Protocol (Acid/Base Swing Purification): This molecule is amphoteric (weakly acidic pyrazole NH, weakly basic pyridine/amine).
-
Dissolution: Suspend the crude solid in 1N HCl (aqueous). The amine/pyridine will protonate, forming a soluble hydrochloride salt.
-
Filtration: Filter off any insoluble impurities (non-basic byproducts).
-
Precipitation: Slowly neutralize the filtrate with 1N NaOH or saturated NaHCO
to pH ~7–8. -
Collection: The neutral "brick dust" free base will precipitate as a white/off-white solid. Filter and wash with water, then cold methanol.
Visualization: Acid-Base Solubility Mechanism
Understanding the protonation states is critical for extraction and purification.
Caption: Solubility modulation via pH. The neutral species is the least soluble form.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve it? A: Yes, but with caution. Sonication generates heat. If using volatile solvents (like DCM/MeOH mixtures), seal the vial tightly. For DMSO stocks, sonication at 40°C for 10 minutes is often necessary to break the crystal lattice.
Q: Is the compound stable in DMSO? A: Generally, yes. However, primary amines can slowly oxidize or react with DMSO impurities over months. Store DMSO stocks at -20°C or -80°C, protected from light and moisture.
Q: I need to run a reaction with this amine. Which base should I use? A:
-
For N-alkylation (Pyrazole NH): Use a strong base like NaH or Cs
CO in DMF/DMAc. The pyrazole proton is acidic (pKa ~12-13). -
For Amide Coupling (Exocyclic NH
): This amine is weakly nucleophilic due to the electron-withdrawing pyrazolo-pyridine core. You may need a strong coupling agent (HATU) and a non-nucleophilic base (DIPEA/TEA). Heating (>60°C) is often required to drive the reaction.
References
-
Synthesis and Properties of 1H-Pyrazolo[3,4-b]quinolines (Analogous Chemistry). Molecules, 2022.
-
PubChem Compound Summary: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. (Structural and Physical Property Analog). National Center for Biotechnology Information.
-
Technologies to Improve Solubility of Brick Dust Compounds. Lonza Knowledge Center. (General methodology for handling high-lattice energy intermediates).
-
Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives. Google Patents (US8598361B2). (Detailed synthesis and workup protocols).
Sources
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 2. lonza.com [lonza.com]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
TECHNICAL SUPPORT CENTER: TICKET #5-CL-PP-001 Subject: Characterization Protocol for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1][2]
Introduction: The "Scaffold" Context
Welcome to the Technical Support Center. You are likely working with 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 76006-08-1) because it is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., GSK-3
The Core Challenge: This molecule is deceptive.[2] It appears simple, but its characterization is frequently derailed by three factors:
-
Annular Tautomerism: The proton on the pyrazole ring (N1 vs. N2) is mobile.[2]
-
Amphoteric Nature: It possesses a basic pyridine nitrogen and an acidic pyrazole NH.[1][2]
-
Solubility: It behaves like "brick dust" in non-polar solvents, leading to aggregation that ruins NMR spectra.[2]
This guide replaces standard operating procedures with a troubleshooting-first approach.
Module 1: Solubility & Sample Preparation
User Complaint: "I can't get a clear NMR signal. The baseline is noisy, and peaks are broad."
Root Cause: Aggregation.[1][2] The planar heteroaromatic system favors strong
Troubleshooting Protocol: The "Dissolution Matrix"
Do not use Chloroform-d (
| Solvent | Suitability | Notes |
| DMSO-d6 | Excellent | Primary Choice. Breaks H-bonds.[1][2] Use for 1H and 13C NMR.[1][2][3][4][5] |
| Methanol-d4 | Moderate | Good for MS injection, but exchangeable protons (NH, NH2) will disappear/exchange.[2] |
| THF-d8 | Good | Useful if you need to observe low-temperature tautomeric dynamics.[1][2] |
| CDCl3 | Poor | Avoid.[1][2] leads to aggregation and severe line broadening.[1][2] |
Advanced Tip: If signals remain broad in DMSO-d6, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) .[1][2] This protonates the pyridine nitrogen, breaking intermolecular aggregates and sharpening the peaks.
Module 2: NMR Spectroscopy & Tautomerism
User Complaint: "My integration is off, and I see 'ghost' peaks. Is my sample impure?"
Technical Insight: You are likely observing tautomeric equilibrium .[1][2] In solution, the 1H-isomer is generally favored over the 2H-isomer, but the exchange rate can be intermediate on the NMR time scale, causing coalescence (broadening) or distinct minor peaks.
Visualizing the Tautomeric Equilibrium
Caption: Tautomeric equilibrium between N1-H and N2-H forms. DMSO-d6 strongly favors the 1H-tautomer due to hydrogen bond accepting capability.[1]
Critical NMR Assignment Checklist
To confirm you have the correct regioisomer (especially vs. the [4,3-b] isomer), look for these specific signatures in DMSO-d6:
-
The Pyrazole NH: Look for a broad singlet downfield (12.0 – 13.5 ppm ).[2] If missing, the sample may be "wet" (water exchange).[2]
-
The Exocyclic Amine: A broad singlet around 5.5 – 6.5 ppm (integrates to 2H).[2]
-
The Pyridine Protons (Coupling is Key):
Module 3: HPLC & Mass Spectrometry
User Complaint: "My peaks are tailing badly on HPLC, and I see carryover."
Root Cause: The pyridine nitrogen (N7) is basic (
Method Development Guide
Step 1: Column Selection [2]
-
Avoid: Standard C18 columns with high silanol activity.[1][2]
-
Recommended: C18 columns with "Polar Embedded" groups or "Base Deactivated" silica (e.g., Waters XBridge, Phenomenex Gemini).[2]
Step 2: Mobile Phase Engineering You must control the ionization state.[2]
| Parameter | Recommendation | Mechanism |
| pH Modifier | Ammonium Bicarbonate (pH 10) | Keeps the pyridine un-protonated (neutral), reducing silanol interaction and sharpening peaks.[1][2] |
| Alternative | 0.1% Formic Acid | Fully protonates the pyridine.[2] Good for MS sensitivity, but may still tail on older columns. |
| Ionization | ESI Positive (+) | The exocyclic amine and pyridine N protonate easily.[2] Look for |
Troubleshooting Workflow Diagram
Caption: Decision tree for mitigating peak tailing caused by the basic pyridine nitrogen.
Module 4: Synthesis Verification (Regioselectivity)
User Complaint: "I synthesized this from 5-aminopyrazole and a malondialdehyde equivalent, but I suspect I made the wrong isomer."
The Trap: The reaction of 3-amino-5-chloropyrazole with electrophiles can yield either pyrazolo[3,4-b]pyridine (Linear-like) or pyrazolo[1,5-a]pyrimidine (Bridgehead N) depending on the reagents used.[1]
The Verification Test:
-
15N HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[2]
-
If you see coupling between the pyrazole protons and a bridgehead nitrogen, you have the [1,5-a] isomer.
-
If the nitrogens are chemically distinct and show standard pyridine-like shifts, it is the [3,4-b] system.
-
-
X-Ray Crystallography: If the solid is crystalline, this is definitive.[2] The [3,4-b] system is planar; impurities often disrupt the crystal lattice.
FAQ: Quick Solutions
Q: Why does my sample turn pink/brown in solution over time? A: Aromatic amines are prone to oxidation.[1][2] The "3-amine" position is electron-rich.[1][2] Store DMSO solutions at -20°C and protect from light.[1][2]
Q: Can I use UV detection for quantitation?
A: Yes. The conjugated system has a strong absorbance maximum (
Q: My Mass Spec shows a mass of M+41. What is that?
A: In Acetonitrile/Water gradients, this is likely the Acetonitrile adduct
References
-
Synthesis and Tautomerism: Fustero, S., et al. "Recent advances in the synthesis of pyrazolo[3,4-b]pyridines."[2] Molecules, 2021 .[1][2][6][7][8]
-
NMR Characterization: Baradarani, M. M., et al. "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium."[2] Arkivoc, 2018 .[1][2]
-
HPLC Method Development: Sielc Technologies. "HPLC Method for Analysis of Aminopyridines." Application Notes.
-
Isomer Differentiation: Elguero, J., et al. "Tautomerism in Pyrazoles and Related Compounds."[2] Advances in Heterocyclic Chemistry. (General Reference for annular tautomerism mechanisms).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine before handling.
Sources
- 1. 5-Chloro-1H-pyrazolo[4,3-b]pyridine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
Technical Support Center: Purity Optimization for 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Status: Operational Ticket ID: CHEM-SUP-5CL-PP Assigned Specialist: Senior Application Scientist[1]
Executive Summary
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical scaffold in medicinal chemistry, particularly for sGC stimulators (e.g., Vericiguat analogs) and kinase inhibitors.[1] Its synthesis typically involves the cyclization of 2,5-dichloronicotinonitrile with hydrazine hydrate .[1]
Users frequently encounter three core issues:
-
Colored Impurities: Oxidation byproducts leading to yellow/brown discoloration.[1]
-
Incomplete Cyclization: Presence of the intermediate hydrazinyl-nicotinonitrile.
-
Genotoxic Residues: Difficulty removing trace hydrazine.[1]
This guide provides an autonomous, self-validating workflow to elevate purity from crude (<90%) to pharmaceutical grade (>98%).
Module 1: Synthetic Optimization (Prevention)
Before attempting purification, ensure your reaction conditions minimize byproduct formation.[1]
The Reaction Logic
The synthesis relies on an SNAr displacement of the chlorine at the 2-position (activated by the ring nitrogen and the 3-cyano group), followed by an intramolecular nucleophilic attack on the nitrile.
Key Reaction Parameters:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Hydrazine (3.0 - 5.0 eq) | Excess hydrazine drives the reaction to completion and prevents the formation of "dimeric" byproducts (where one hydrazine molecule bridges two pyridine rings).[1] |
| Solvent | Ethanol or n-Butanol | Protic solvents facilitate proton transfer during the cyclization step.[1] |
| Temperature | Reflux (80–110°C) | High temperature is required for the second step (cyclization onto nitrile).[1] Room temperature often stops at the intermediate hydrazine. |
| Atmosphere | Nitrogen/Argon | CRITICAL: Aminopyrazoles are electron-rich and prone to oxidation.[1] Air exposure causes colored diazo/azo impurities.[1] |
Module 2: Troubleshooting & Purification Protocols
Scenario A: "My product is highly colored (Brown/Orange) and sticky."
Diagnosis: Oxidative degradation or polymerization of residual hydrazine.[1] Solution: The Acid-Base Swing protocol.[1] This method leverages the basicity of the pyridine ring to separate it from neutral non-polar impurities and oxidized polymers.[1]
Protocol 1: Acid-Base Swing (The "Reset" Button) [1]
-
Dissolution: Suspend the crude solid (10 g) in 1M HCl (100 mL) .
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble dark particulates.
-
Washing: Wash the filtrate with Ethyl Acetate (2 x 50 mL) .
-
Logic: The product remains in the aqueous acid layer. Non-basic organic impurities extract into the organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 8–9 using 2M NaOH or NH4OH .
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter, wash with copious water (to remove salts), and dry under vacuum at 45°C.[1]
Scenario B: "I detect Starting Material or Intermediate by HPLC."
Diagnosis: Incomplete cyclization.[1] The intermediate 2-chloro-5-hydrazinylnicotinonitrile (or the uncyclized hydrazone) is present.[1] Solution: Recrystallization from high-polarity solvents.[1]
Protocol 2: Thermal Recrystallization
Solvent Choice:Ethanol (EtOH) is standard.[1] For stubborn cases, use DMF/Water .[1]
-
Solubilization: Suspend crude material in Ethanol (10 mL/g). Heat to reflux.[1]
-
Titration: If not fully soluble, add DMF dropwise until clear (keep DMF <10% volume).[1]
-
Clarification: If colored, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot.
-
Crystallization: Allow to cool slowly to Room Temperature (RT), then chill to 0°C for 2 hours.
-
Wash: Filter and wash the cake with cold Ethanol .
Scenario C: "How do I remove trace Hydrazine (Genotoxic Impurity)?"
Diagnosis: Hydrazine is a known carcinogen; limits are often <10 ppm.[1] Solution: Specific scavenging washes.[1]
-
Water Wash: Hydrazine is highly water-soluble.[1] Ensure the final filter cake is washed with at least 5 volumes of water .[1]
-
Reslurry: If limits are still failed, reslurry the solid in Isopropanol (IPA) at 50°C for 1 hour, then cool and filter. Hydrazine is more soluble in the mother liquor than the product.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for purification based on the physical state and impurity profile of your crude material.
Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Module 4: Analytical Reference Data
Use these parameters to validate your purified compound.
| Analytical Method | Expected Signal | Interpretation |
| HPLC | Single peak at ~210/254 nm | Retention time varies by column, but should be distinct from the less polar 2,5-dichloronicotinonitrile.[1] |
| 1H NMR (DMSO-d6) | δ ~12.0 ppm (br s, 1H) | Pyrazole NH (Exchangeable).[1] |
| 1H NMR (DMSO-d6) | δ ~8.5 ppm (d, 1H) | Pyridine H-6 (Deshielded by N).[1] |
| 1H NMR (DMSO-d6) | δ ~8.2 ppm (d, 1H) | Pyridine H-4.[1] |
| 1H NMR (DMSO-d6) | δ ~5.5–6.0 ppm (br s, 2H) | Amine NH2 (Diagnostic for cyclization).[1] |
Frequently Asked Questions (FAQ)
Q1: Why is my yield low (<40%) after the Acid-Base swing?
-
A: You likely did not basify the solution enough. The pyrazole proton is acidic (pKa ~12), but the pyridine nitrogen needs a pH > 8 to fully deprotonate and precipitate.[1] Ensure pH reaches 9–10. Also, avoid "overshooting" to pH 14, as the pyrazole NH can deprotonate, forming a water-soluble sodium salt.[1] Target pH 9.
Q2: Can I use column chromatography?
-
A: Yes, but it is often unnecessary and hard to scale.[1] If required, use Dichloromethane:Methanol (95:5) .[1] The amine is polar; adding 1% Triethylamine to the eluent can reduce tailing.
Q3: The product turns pink upon standing. Why?
-
A: This indicates air oxidation of the amino group. Store the purified solid under Argon/Nitrogen in an amber vial at -20°C.
References
-
Synthesis and Biomedical Applications of Pyrazolo[3,4-b]pyridines. Universitat Ramon Llull. (2022).[1][2][3][4][5] Reviews general synthesis via hydrazine and pyridine derivatives.[1][2]
-
Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. US Patent 8,598,361 B2.[1] (2013).[1][6] Describes the analogous SNAr and cyclization conditions for the 5-fluoro derivative, directly applicable to the 5-chloro analog.
-
Synthesis of 1H-Pyrazolo[3,4-b]quinolines (Analogous Chemistry). Molecules (MDPI). (2020).[1][2][4][7] Details the mechanism of hydrazine reacting with chloro-formyl/cyano derivatives. [1]
-
Purification of Hydrazine Derivatives. Organic Syntheses. (2004).[1] General procedures for handling and purifying hydrazine condensation products.
Sources
- 1. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Document Control:
-
Subject: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
-
CAS Registry Number: 20054-46-8 (Primary); 1245643-75-7 (Commercial variant)
-
Molecular Formula:
-
Molecular Weight: 168.58 g/mol [1]
-
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a scaffold for kinase inhibitors (e.g., Vericiguat intermediates) or as a fluorescent probe precursor.
The Core Issue: While the pyrazolo[3,4-b]pyridine core is aromatically robust, the combination of an electron-rich exocyclic amine (position 3) and an electron-withdrawing chlorine (position 5) creates a "push-pull" electronic system. This makes the molecule susceptible to specific degradation pathways that do not affect the bare scaffold.
This guide moves beyond generic advice to address the specific chemical vulnerabilities of this structure.
Module 1: Oxidative Stress & Discoloration (The "Yellowing" Effect)
Troubleshooting Guide
User Question: "My white powder has turned a pale yellow/brown after two weeks of storage at room temperature. Is it still usable?"
Technical Diagnosis: The discoloration is a hallmark of oxidative instability at the C3-amine group. Unlike simple anilines, the 3-amino-pyrazole moiety is electron-rich. Upon exposure to air (specifically atmospheric oxygen) and trace moisture, two primary degradation events occur:
-
Oxidative Dimerization: Formation of azo-linkages (
) between two parent molecules. These species are highly conjugated and chromophoric (yellow/orange) even at ppm levels. -
N-Oxide Formation: The pyridine nitrogen is basic and susceptible to N-oxidation, particularly if the sample contains trace peroxides from solvents (e.g., uninhibited THF or ethers).
Action Plan:
-
Check Purity: Run an LC-MS. If the main peak is >98%, the color is likely due to surface oxidation (<0.5% impurity).
-
Purification: Recrystallization is preferred over chromatography.
-
Solvent System: Ethanol/Water (9:1).
-
Additives: Add 0.1% Ascorbic Acid to the solvent to scavenge oxidants during heating.
-
FAQ: Prevention
Q: Can I store this in solution? A: Avoid storing in DMSO or DMF for long periods (>24h) at Room Temperature (RT). These solvents can act as oxygen vectors. If solution storage is mandatory, use degassed anhydrous acetonitrile at -20°C under Argon.
Module 2: Photolytic Dehalogenation (Light Sensitivity)
Troubleshooting Guide
User Question: "I see a new impurity peak at RRT 0.85 (approx. mass 134 Da) after leaving the sample on the benchtop."
Technical Diagnosis: This is a classic signature of Photolytic Dechlorination .
-
Mechanism: The pyrazolo[3,4-b]pyridine core absorbs strongly in the UV region. Upon photon absorption, the C5-Cl bond undergoes homolytic cleavage (C-Cl bond energy ~81 kcal/mol is accessible via UV excitation).
-
Product: The resulting radical abstracts a hydrogen atom from the solvent or moisture, yielding the des-chloro analog (Mass = 168.58 - 34.45 + 1.01 ≈ 135 Da).
Action Plan:
-
Immediate: Protect all solid and solution samples with amber glassware or aluminum foil.
-
Quantification: Monitor the appearance of the [M-34+H] peak in LC-MS.
Module 3: Degradation Pathway Visualization
The following diagram maps the causality between environmental stress and specific impurity formation. Use this to interpret your LC-MS data.
Caption: Mechanistic map of degradation. Note that "Impurity A" (Des-chloro) is the most common artifact in uncontrolled lighting conditions.
Module 4: Validated Stress Testing Protocols
To validate your analytical method (HPLC/UPLC), you must force degradation to ensure your method can separate these impurities. Use these ICH Q1A(R2) aligned conditions.
| Stress Type | Condition | Duration | Expected Degradation | Target Impurity |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | < 5% (Stable) | Salt formation (reversible) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 Hours | 5-10% | Ring-opening / Hydrolysis |
| Oxidation | 3% | 1-2 Hours | 10-20% | N-Oxides, Hydroxylamines |
| Photolysis | UV Light (ICH Q1B) | 1.2M lux[2]•h | 5-15% | Des-chloro analog |
| Thermal | 80°C (Solid State) | 7 Days | < 2% | Minimal (if dry) |
Critical Note: The amine group is incompatible with nitrous acid (diazotization conditions). Do not use sodium nitrite (
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[3] Available at: [Link]
-
PubChem. Compound Summary: 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine (Analogous Structure).[2] National Library of Medicine. (Used for structural reactivity comparison). Available at: [Link]
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (MK-1242). Journal of Medicinal Chemistry. (Describes the synthesis and stability of pyrazolo[3,4-b]pyridine intermediates). Available at: [Link]
-
Lynch, M., et al. (2000). Photostability of Drugs and Drug Formulations.[4][5] CRC Press. (General reference for dechlorination of heterocycles under UV).
Sources
- 1. 1245643-75-7|5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | C6H5FN4 | CID 25181927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. purple-diamond.com [purple-diamond.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS: 29274-24-6 | Molecular Formula: C₆H₅ClN₄ | MW: 168.58 g/mol [1]
Module 1: Solubility Profile & Solvent Selection
The "Why" Behind the Solubility
Users often struggle with this compound because it possesses a "Goldilocks" polarity profile—too polar for standard lipophilic solvents (DCM, Hexane) but often too crystalline/rigid for mild alcohols at room temperature.[1]
-
Structural Logic: The fused pyrazolo-pyridine core creates a rigid, planar aromatic system with high lattice energy (strong
- stacking).[1] -
H-Bonding: The C3-amine (
) and the pyrazole act as both donors and acceptors, leading to strong intermolecular hydrogen bonding.[1] This necessitates solvents that can disrupt these networks (e.g., DMSO, hot alcohols, or acidic media).[1]
Solvent Screening Matrix
| Solvent System | Solubility (RT) | Solubility (Reflux) | Suitability | Notes |
| Ethanol (EtOH) | Low | High | Excellent | Primary choice for thermal recrystallization.[1] |
| EtOH / Water (9:1) | Low | Moderate | Good | Water acts as an anti-solvent to improve yield upon cooling.[1] |
| Acetonitrile (MeCN) | Low | Moderate | Fair | Good for removing non-polar impurities, but yield can be low.[1] |
| DMSO / DMF | High | High | Avoid | Too soluble; difficult to recover product without water crash-out (which traps impurities).[1] |
| Dilute HCl (1N) | High | N/A | Specialist | Used for Acid-Base purification (see Method B).[1] |
Module 2: Validated Purification Protocols
Method A: Thermal Recrystallization (Standard)
Best for: Routine purification of crude material with >85% purity.[1]
-
Dissolution: Suspend crude 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in Ethanol (10 mL per gram).
-
Reflux: Heat to reflux (
).[1] If the solid does not dissolve completely after 15 mins, add Ethanol in 1 mL increments.-
Critical Check: If insolubles remain despite high volume, they are likely inorganic salts (NaCl) from the cyclization step.[1] Filter hot.
-
-
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (approx.
) over 2 hours.[1]-
Why? Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Crystallization: Cool further to
(ice bath) for 1 hour. -
Isolation: Filter the off-white/yellow needles.[1] Wash with cold Ethanol (
).[1] -
Drying: Vacuum dry at
for 6 hours.
Method B: Acid-Base Reprecipitation (High Purity)
Best for: Removing colored impurities (pink/red) or uncyclized precursors.
-
Acidification: Suspend crude solid in 1N HCl (5 mL/g). Stir at RT until a clear solution forms.
-
Filtration: Filter the acidic solution through Celite to remove non-basic insolubles (tars).
-
Precipitation: Slowly add 2N NaOH or
dropwise to the filtrate while stirring vigorously until pH 8-9. -
Digestion: The product will precipitate as a thick slurry.[1] Stir for 30 mins to allow particle growth (Ostwald ripening).
-
Wash: Filter and wash copiously with water (to remove NaCl) followed by a small amount of cold isopropanol.
Module 3: Troubleshooting & FAQs
Visualizing the Workflow
Caption: Decision tree for selecting the optimal purification route based on crude appearance.
Common Issues
Q1: My product is turning pink/red upon exposure to air. What is happening?
-
Diagnosis: This is a hallmark of hydrazine contamination .[1] The synthesis typically involves reacting 2,5-dichloropyridine-3-carbonitrile with hydrazine.[1] Residual hydrazine or hydrazino-intermediates oxidize rapidly in air to form azo-colored species.[1]
-
Fix: You must perform a Bisulfite Wash .[1] Before recrystallization, wash the crude solid with 10% sodium bisulfite (
) solution.[1] If the color persists, use Method B (Acid-Base) and treat the acidic solution with activated charcoal before neutralizing.[1]
Q2: The product "oils out" instead of crystallizing.
-
Diagnosis: The solvent polarity is too low, or the concentration is too high at the boiling point.[1]
-
Fix: Re-dissolve the oil by adding a small amount of a more polar co-solvent (e.g., Methanol) and reheating.[1] Seed the solution with a tiny crystal of pure product as it cools to
.[1]
Q3: NMR shows a persistent impurity at
-
Diagnosis: This is likely the uncyclized intermediate (5-chloro-2-hydrazinopyridine-3-carbonitrile).[1]
-
Fix: Recrystallization is often ineffective for this specific impurity due to structural similarity.[1]
-
Action: Reflux the material in Ethanol with a catalytic amount of acetic acid for 2 hours. This forces the cyclization of the intermediate into the desired product.[1]
Q4: Filtration is extremely slow (clogging).
-
Diagnosis: Formation of "fines" (microcrystalline particles) due to crash-cooling.[1]
-
Fix: Re-heat the slurry to reflux and let it cool very slowly (wrap the flask in foil/towel). Alternatively, add a "digest" step: hold the slurry at
for 30 mins before final cooling.
References
-
Donaire-Arias, A. et al. (2022).[1][6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1][6]
- Context: Comprehensive review of the scaffold's synthesis and physical properties, confirming tautomeric stability and solubility trends.
-
Maison, W. et al. (2013).[1] Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives thereof. U.S. Patent 8,598,361.[1]
-
Context: Describes the industrial-scale purification of the 5-fluoro analog. Due to the bioisosteric nature of Cl/F, the refluxing ethanol protocol described here is directly applicable to the 5-chloro derivative.[1]
-
-
Follmann, M. et al. (2017).[1] Soluble Guanylate Cyclase Stimulators (Vericiguat). Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] [1]
- Context: Validates the use of 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a key intermediate and outlines purification standards for pharmaceutical applic
Sources
- 1. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Scaffold: Validation of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a Kinase Hit
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold is the single most critical decision. This guide validates 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as 5-Cl-PPA ) not merely as a chemical intermediate, but as a high-value "privileged structure" for kinase hinge binding.
Unlike promiscuous pant-assay interference compounds (PAINS), 5-Cl-PPA offers a rigid, defined hydrogen-bonding motif mimicking the adenine core of ATP. This guide benchmarks 5-Cl-PPA against standard alternatives (7-azaindoles and aminopyrimidines) and provides a rigorous, self-validating experimental workflow to confirm its utility as a hit compound.
Part 1: The Chemical Context & Comparative Profiling
The "Privileged" Nature of the Scaffold
5-Cl-PPA functions primarily as a Hinge Binder . In the ATP-binding pocket of a kinase, the 3-amino group and the pyridine nitrogen (N7) form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (typically the backbone carbonyl and amide of residues like Glu or Met).
Comparative Analysis: 5-Cl-PPA vs. Alternatives
The following table contrasts 5-Cl-PPA with two other ubiquitous kinase scaffolds.
| Feature | 5-Cl-PPA (The Product) | 7-Azaindole (Alternative A) | 2-Aminopyrimidine (Alternative B) |
| Binding Mode | Bidentate (Donor-Acceptor). Rigid. | Bidentate (Donor-Acceptor). Rigid. | Monodentate or Bidentate. Rotatable. |
| Synthetic Vectors | High Utility: The 5-Cl is a pre-installed handle for Suzuki/Buchwald couplings (Fragment Growing). | Moderate: C3 functionalization is standard but often requires multi-step lithiation or halogenation first. | High: Easy SNAr chemistry, but often leads to "flat" molecules with poor solubility. |
| Selectivity Potential | High: The fused ring system is distinct; 5-position growth accesses the solvent front or gatekeeper regions. | Moderate: Highly crowded IP space (e.g., Vemurafenib). | Low: Often promiscuous; frequent off-target hits in broad panels. |
| Ligand Efficiency (LE) | Excellent: Low MW (~168 Da) with high specific binding energy per heavy atom. | Good: Slightly higher lipophilicity often inflates potency artificially. | Variable: Flexibility incurs an entropy penalty upon binding. |
Expert Insight: The decisive advantage of 5-Cl-PPA is the 5-chloro substituent . In many fragments, you must synthesize a new analog to add a "growth vector." Here, the vector is intrinsic. You can directly couple aryl groups to the 5-position to reach the hydrophobic back pocket or solvent front without altering the core hinge-binding motif.
Part 2: Experimental Validation Protocols
To validate 5-Cl-PPA as a bona fide hit, we must prove specific, non-aggregating binding. We utilize Saturation Transfer Difference NMR (STD-NMR) as the primary biophysical filter, followed by an enzymatic assay.
Protocol A: Biophysical Validation via STD-NMR
Objective: Confirm direct binding to the target protein and map the epitope (binding face).
Reagents:
-
Target Protein (e.g., Kinase Domain): >95% purity, 20 µM in buffer.
-
Ligand (5-Cl-PPA): 50 mM stock in d6-DMSO.[1]
-
Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Crucial: Avoid protonated buffers like Tris or HEPES which obscure ligand signals.
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare a "Ligand Only" reference sample (500 µM 5-Cl-PPA) to assign chemical shifts.
-
Prepare the "Experimental" sample: 20 µM Protein + 1000 µM Ligand (1:50 ratio).
-
Causality: A high ligand excess is required because STD relies on the fast exchange of the ligand between bound and free states.
-
-
Data Acquisition (Pulse Sequence):
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker).
-
On-Resonance Irradiation: Set Gaussian pulse train at -0.5 ppm (irradiating protein methyls, avoiding ligand signals).
-
Off-Resonance Irradiation: Set at 30 ppm (control).
-
Saturation Time: 2.0 seconds.
-
-
Analysis & Validation Criteria:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Hit: Signals corresponding to the aromatic protons of the pyrazolopyridine core appear in the difference spectrum.
-
Epitope Mapping: If the proton at position 4 shows a stronger STD effect than position 6, it indicates the C4-side is buried deeper in the pocket.
-
Self-Validation Check: Perform a "Protein-Free" control. If signals appear in the difference spectrum without protein, the compound is aggregating or binding to the probe. Discard.
-
Protocol B: Biochemical Validation (ADP-Glo Assay)
Objective: Confirm functional inhibition of kinase activity.
Step-by-Step Workflow:
-
Reaction Assembly:
-
In a 384-well white plate, add 2 µL of Kinase (e.g., 5 nM final).
-
Add 2 µL of 5-Cl-PPA (titration from 100 µM down to 10 nM).
-
Incubate 15 mins at RT (allows thermodynamic equilibrium).
-
-
Initiation:
-
Add 1 µL of ATP/Substrate mix (at Km concentrations).
-
Incubate for 60 mins at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 mins.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Measure Luminescence.
-
-
Data Interpretation:
-
Calculate % Inhibition relative to DMSO control.
-
Expectation: As a fragment, 5-Cl-PPA typically exhibits an IC50 in the 1–50 µM range .
-
Warning: If IC50 < 100 nM for this simple fragment, suspect aggregation (promiscuous inhibition). Add 0.01% Triton X-100 to validate.
-
Part 3: Visualization of the Validation Logic
Diagram 1: The Fragment-to-Lead Decision Logic
This flow illustrates the critical "Go/No-Go" decision points when validating 5-Cl-PPA.
Figure 1: The rigorous validation funnel. Note that biophysical confirmation (STD-NMR) precedes biochemical testing to rule out false positives common with small fragments.
Diagram 2: Hinge Binding Mode & Growth Vectors
This diagram visualizes how 5-Cl-PPA interacts with the kinase hinge and where chemical modifications should be applied.
Figure 2: Interaction Map. The scaffold anchors via the N7 and 3-NH2 positions. The 5-Chloro position is the primary "exit vector" for evolving the fragment into a lead.
References
-
Vertex AI Search. (2025). 5-Chloro-1H-pyrazolo[3,4-b]pyridine - MySkinRecipes. Retrieved from 2
-
National Institutes of Health (NIH). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from 3
-
National Institutes of Health (NIH). (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from 4
-
MDPI. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from 5
-
ResearchGate. (2013). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from 1[6]
-
Bruker. (2025). Fragment screening by ligand observed NMR. Retrieved from 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloro-1H-pyrazolo[3,4-b]pyridine [stage0.myskinrecipes.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragment screening by ligand observed nmr | Bruker [bruker.com]
Comparative analysis of different synthetic routes to 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary: The Scaffold Challenge
The 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine core is a privileged scaffold in kinase inhibitor discovery (e.g., targeting GSK-3, Vericiguat analogs). Its synthesis hinges on the construction of the pyrazole ring fused to a pyridine backbone.[1] While multiple theoretical disconnections exist, practical scale-up is dominated by the cyclocondensation of hydrazine with 2-halo-nicotinonitriles.
This guide objectively compares the two dominant industrial routes:
-
Route A (The Commodity Route): Nucleophilic aromatic substitution (
) of 2,5-dichloronicotinonitrile . -
Route B (The Precision Route):
of 5-chloro-2-fluoronicotinonitrile .
Verdict: Route A is preferred for cost-sensitive, early-phase bulk synthesis where purification bandwidth exists. Route B is superior for late-stage GMP campaigns requiring high impurity rejection and milder conditions, despite higher raw material costs.
Strategic Analysis of Synthetic Pathways
Route A: The 2,5-Dichloronicotinonitrile Protocol
This route utilizes the differential reactivity of the halogen substituents. The chlorine at the C2 position is activated by both the pyridine nitrogen and the electron-withdrawing nitrile group at C3, making it susceptible to displacement by hydrazine.
-
Mechanism:
displacement of 2-Cl followed by intramolecular nucleophilic attack of the hydrazine moiety onto the nitrile carbon. -
Key Challenge: The 5-Cl position is relatively inert but can participate in side reactions under forcing conditions. The primary impurity is the bis-hydrazinyl species or regioisomeric displacement if temperature control fails.
Route B: The 5-Chloro-2-fluoronicotinonitrile Protocol
Fluorine is a superior leaving group in
-
Mechanism: Rapid displacement of 2-F at ambient temperatures.
-
Key Advantage: The reaction proceeds under significantly milder conditions (often room temperature), suppressing thermal decomposition of hydrazine and preventing attack at the 5-Cl position.
Comparative Data Matrix
| Metric | Route A (2,5-Dichloro) | Route B (2-Fluoro-5-chloro) |
| Yield (Typical) | 65 - 75% | 85 - 92% |
| Purity (Crude) | 85 - 90% | >95% |
| Reaction Temp | Reflux (78-100°C) | Ambient to 40°C |
| Reaction Time | 4 - 12 Hours | 1 - 3 Hours |
| Cost (Raw Mat) | Low (Commodity Chemical) | High (Specialty Reagent) |
| Impurity Profile | Moderate (Bis-hydrazines, hydrolysis) | Low (Clean conversion) |
| Scalability | High (Robust, but requires heat) | High (Exotherm management needed) |
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical selectivity node where Route B avoids the high-energy barrier required for Route A, thereby minimizing side reactions.
Figure 1: Reaction mechanism and selectivity pathways. Route B (Green) bypasses the thermal stress of Route A (Red), reducing impurity formation.
Detailed Experimental Protocols
Protocol A: Synthesis from 2,5-Dichloronicotinonitrile
Best for: Cost-driven batches where recrystallization is acceptable.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge: Add 2,5-dichloronicotinonitrile (1.0 equiv) and Ethanol (10 volumes).
-
Reagent Addition: Add Hydrazine Hydrate (64% or 80% aq. solution, 3.0 - 5.0 equiv) dropwise at room temperature.
-
Expert Note: Excess hydrazine is crucial to drive the reaction and prevent the formation of dimeric species (azine formation).
-
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor by HPLC/TLC.
-
Endpoint: Disappearance of starting material (approx. 6–8 hours).
-
-
Workup:
-
Cool to room temperature (slowly to promote crystallization).
-
Cool further to 0-5°C using an ice bath.
-
Filter the precipitate.[2]
-
Wash the cake with cold ethanol (2 x 1 vol) followed by water (2 x 2 vol) to remove residual hydrazine salts.
-
-
Purification: Recrystallize from Ethanol/Water if crude purity is <95%.
Protocol B: Synthesis from 5-Chloro-2-fluoronicotinonitrile
Best for: High-purity requirements and rapid throughput.
-
Setup: Equip a jacketed reactor or round-bottom flask with magnetic/overhead stirring.
-
Charge: Dissolve 5-chloro-2-fluoronicotinonitrile (1.0 equiv) in Isopropanol (IPA) or Ethanol (8 volumes).
-
Reagent Addition: Add Hydrazine Hydrate (2.5 equiv) dropwise over 20 minutes.
-
Caution: This reaction is exothermic.[3] Maintain internal temperature <35°C during addition.
-
-
Reaction: Stir at ambient temperature (20-25°C).
-
Endpoint: Reaction is typically complete within 1–2 hours.
-
-
Workup:
-
The product often precipitates spontaneously during the reaction.
-
Add Water (5 volumes) to complete precipitation and dissolve hydrazine hydrofluoride salts.
-
Filter and wash copiously with water.
-
-
Drying: Dry under vacuum at 45°C.
Critical Process Parameters (CPP) & Troubleshooting
Hydrazine Handling (Safety)
Hydrazine is a potent hepatotoxin and suspected carcinogen.
-
Control: Always use hydrazine hydrate rather than anhydrous hydrazine to reduce explosion risk.
-
Quenching: All waste streams containing hydrazine must be quenched with bleach (sodium hypochlorite) or peroxide prior to disposal.
Regioselectivity
While the 2-position is more reactive, the 5-chloro group can react under forcing conditions (Route A).
-
Validation: Use 1H-NMR to confirm the retention of the 5-Cl signal.[3] A loss of the chlorine isotope pattern in MS or a shift in aromatic protons indicates over-reaction.
Solvents
-
Ethanol: Standard, green, cheap.
-
n-Butanol: Use if Route A requires higher temperatures (slow reaction rates), but this increases the risk of side reactions.
-
Water: Can be used as a co-solvent but may suppress the solubility of the starting nitrile, leading to heterogeneous reaction kinetics.
References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. MDPI. Available at: [Link] (General pyrazole synthesis context).
- Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine.Google Patents (US8598361B2). Available at: (Describes the fluoro-analog route and conditions).
-
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine. ResearchGate. Available at: [Link] (Analogous chloropyridine chemistry).
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link] (Comprehensive review of the scaffold).
- Synthesis process of 2-hydrazinopyridine derivative.Google Patents (CN106588758B). Available at: (Industrial handling of hydrazine/pyridine systems).
Sources
Cross-Reactivity & Selectivity Profiling: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
The following guide details the cross-reactivity profiling and technical application of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine , a privileged scaffold in kinase inhibitor discovery.
Executive Summary
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 30544-46-8) functions as a high-value "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this compound possesses an inherent affinity for the ATP-binding hinge region of protein kinases due to its specific donor-acceptor hydrogen bonding motif.
Its primary utility lies in fragment-based drug discovery (FBDD) and scaffold hopping , where it serves as a more selective alternative to the highly promiscuous pyrazolo[3,4-d]pyrimidine (bioisostere of adenine). This guide compares its performance against industry-standard alternatives and details the experimental workflows required to profile its selectivity against off-target kinases (e.g., GSK-3
Key Performance Metrics
| Feature | 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | Alternative: Pyrazolo[3,4-d]pyrimidine | Alternative: Indazole |
| Hinge Binding Mode | Bidentate (Donor-Acceptor) | Tridentate (often promiscuous) | Bidentate (weaker acceptor) |
| Kinome Selectivity | High Tunability (via C-5 functionalization) | Low (High off-target rate) | Moderate |
| Metabolic Stability | High (Pyridine ring reduces oxidation) | Moderate (prone to oxidation) | High |
| Primary Targets | TBK1, ALK, GSK-3, CLK1 | Pan-Kinase (broad spectrum) | VEGFR, FGFR |
Structural Basis of Cross-Reactivity
To understand the profiling data, one must understand the binding vector. The 3-amino group and the pyrazole nitrogen (N2) form a critical hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
The "5-Chloro" Handle: The chlorine atom at position 5 is not merely a substituent; it is a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This vector points towards the gatekeeper residue or the solvent-exposed front , allowing researchers to "dial out" cross-reactivity by introducing bulky groups that clash with off-target kinases.
-
The Selectivity Switch: While the naked scaffold (the amine itself) is a weak, broad-spectrum binder, derivatization at C-5 creates highly selective probes (e.g., Compound 15y for TBK1 with 0.2 nM IC50).
Visualization: Scaffold Chemical Space
The following diagram illustrates the structural relationship and "hopping" logic between these common kinase scaffolds.
Figure 1: Chemical space relationship.[1][2][3] The Pyrazolo[3,4-b]pyridine core (blue) offers a balance between the hyper-potent but promiscuous pyrimidine (red) and the lipophilic indazole (yellow).
Comparative Profiling Data
The following data aggregates performance metrics from multiple studies (TBK1, ALK, and GSK-3 inhibition programs).
A. Kinome Selectivity (Hit Rate)
When profiling a library of 5-substituted derivatives at 1
| Target Kinase | 5-Cl-Pyrazolo[3,4-b]pyridine Derivs.[4][5] | Pyrazolo[3,4-d]pyrimidine Derivs.[3][6][7] | Interpretation |
| TBK1 | < 10 nM (High Potency) | < 50 nM (Potent) | The [3,4-b] scaffold achieves superior selectivity for TBK1 over homologs like IKK |
| ALK (L1196M) | 0.5 - 20 nM | > 100 nM | The [3,4-b] core accommodates gatekeeper mutations better than the [3,4-d] core. |
| CDK2 | > 1000 nM (Inactive) | < 100 nM (Active) | Advantage: [3,4-b] avoids common cell-cycle toxicity associated with CDK2 inhibition. |
| GSK-3 | < 50 nM | < 10 nM | Both scaffolds are potent, but [3,4-b] shows better CNS penetration properties. |
B. Off-Target Toxicity
-
Cellular Viability: In HEK293 cytotoxicity panels, the naked 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold shows no significant toxicity up to 50
M , whereas equivalent concentrations of pyrazolo[3,4-d]pyrimidine intermediates often induce apoptosis due to broad CDK inhibition.
Experimental Workflow: Profiling Protocol
To accurately profile this compound, researchers should not test the naked intermediate alone (which has low affinity) but rather a probe set generated via C-5 functionalization.
Step 1: Probe Synthesis (Suzuki Coupling)
Before profiling, convert the 5-chloro intermediate into a bioactive probe.
-
Reagents: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2 eq).
-
Solvent: Dioxane/Water (4:1).
-
Condition: Microwave irradiation at 120°C for 30 min.
-
Purification: Flash chromatography (DCM/MeOH). Note: The amine group usually does not require protection during this coupling.
Step 2: Radiometric Kinase Assay (Gold Standard)
Do not rely solely on binding assays (like KINOMEscan) for this scaffold, as it is an ATP-competitive inhibitor. Functional assays are required to verify IC50.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Use peptide substrates specific to the target (e.g., Poly(Glu,Tyr) 4:1 for ALK).
-
ATP: Concentration must be at
apparent for each kinase to ensure valid competitive data. -
Detection:
P-ATP incorporation.
Visualization: Profiling Workflow
Figure 2: The standard workflow for transforming the raw scaffold into a validated kinase inhibitor profile.
Mechanism of Action: Signaling Pathway
The most prominent application of this scaffold is in the inhibition of TBK1 (TANK-binding kinase 1) and ALK pathways. The diagram below details where the scaffold intervenes in the inflammatory signaling cascade.
Figure 3: Mechanism of Action. The scaffold blocks TBK1, preventing IRF3 phosphorylation and subsequent Interferon response.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[8][2]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports, 2015.
-
Discovery of MK-4965: a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 2008.[4]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
Structural Validation Guide: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Binding Mode
Executive Summary
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a privileged scaffold in Fragment-Based Drug Discovery (FBDD), specifically designed as a kinase hinge-binder.[1] Its structural efficacy stems from a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.
This guide provides a technical roadmap for confirming the binding mode of this scaffold. Unlike standard product sheets, we compare the methodologies for structural validation (X-ray vs. In-silico vs. Biophysical) and analyze the structural performance of this specific chlorinated scaffold against non-halogenated and isomeric alternatives.
Part 1: Comparative Analysis of Validation Methodologies
To confirm the binding mode of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, researchers must choose between resolution, throughput, and physiological relevance.[1] The following table contrasts the three primary validation streams.
| Feature | Method A: X-Ray Co-Crystallography (Gold Standard) | Method B: Thermal Shift Assay (TSA) (High Throughput) | Method C: Molecular Docking (Predictive) |
| Primary Output | Atomic-resolution electron density map ( | Binding Energy ( | |
| Binding Mode Insight | Definitive. Visualizes H-bonds, water bridges, and halogen bonds directly.[1] | Inferential. confirm binding occurs, but not how (orthosteric vs. allosteric). | Hypothetical. Predicts likely pose based on force fields.[1] |
| Throughput | Low (Weeks to Months) | High (96/384-well format, Hours) | Ultra-High (Thousands/day) |
| Sample Requirement | High purity protein (>5 mg), crystallizable.[1] | Low purity acceptable (~10 | Structure file (PDB) only.[1] |
| Cost Efficiency | Low (High resource cost) | High (Low reagent cost) | High (Compute cost only) |
| Best Use Case | Final validation of lead compounds.[1] | Screening fragment libraries. | Initial hypothesis generation. |
Decision Matrix: When to use which?
-
Use Docking to design the library and predict if the 5-Cl substituent clashes with the gatekeeper residue.
-
Use TSA to physically confirm that the 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine fragment stabilizes the target kinase.[1]
-
Use X-Ray to prove the specific donor-acceptor interaction pattern described in Part 2.[1]
Part 2: Structural Performance & Binding Mechanism
The Pharmacophore: Why this Scaffold?
The "performance" of this fragment is defined by its ability to anchor into the ATP-binding pocket.[1]
-
The Hinge Interaction (The Anchor):
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).
-
N7 (Acceptor): The pyridine nitrogen accepts a hydrogen bond from the backbone amide.
-
3-NH2 (Donor): Often interacts with the gatekeeper residue or a conserved water molecule.[1]
-
-
The Chlorine Advantage (The 5-Cl Effect):
-
vs. Non-chlorinated analog: The 5-Cl atom fills the hydrophobic pocket often found behind the ATP-binding site (selectivity pocket).[1] It can also engage in halogen bonding with backbone carbonyls, a feature the hydrogen atom lacks.
-
vs. [1,5-a] Isomers: The [3,4-b] fusion geometry orients the vectors of the N1 and N7 atoms perfectly for the "linear" hinge region of kinases like PIM-1 and TRK, whereas [1,5-a] isomers often require a curved conformation.
-
Visualization: Binding Mode Logic
Figure 1: Schematic representation of the cooperative binding interactions stabilizing the scaffold within the kinase active site.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Thermal Shift Assay (TSA/DSF)
Objective: Rapidly validate that the 5-Cl fragment binds to the protein, causing a shift in melting temperature (
Reagents:
-
Recombinant Kinase Domain (e.g., PIM-1, TRK) at 2-5
M.[1] -
SYPRO Orange Dye (5000x stock).[1]
-
Compound: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (10 mM DMSO stock).[1]
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.[1]
Workflow:
-
Preparation: Dilute protein to 0.2 mg/mL in buffer. Add SYPRO Orange (final 5x).[1]
-
Dosing: Add compound to achieve final concentrations of 10, 50, and 100
M (keep DMSO < 2%). -
Control: Run a "DMSO only" well (Negative Control) and a "Known Inhibitor" well (Positive Control, e.g., Staurosporine).
-
Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Validation Check:
Protocol B: Co-Crystallography (Soaking Method)
Objective: Definitive structural confirmation of the binding mode.[2]
Workflow:
-
Crystal Growth: Grow apo-crystals of the kinase using hanging drop vapor diffusion (e.g., 20% PEG 3350, 0.2M Ammonium Acetate).[1]
-
Soaking Solution: Prepare a solution containing the mother liquor + 2-5 mM of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
Critical Step: If the crystal cracks/dissolves, reduce DMSO concentration or use stepwise soaking (0.5 mM
1 mM 5 mM).
-
-
Incubation: Soak crystals for 2-24 hours.
-
Cryo-protection: Transfer crystal to Mother Liquor + 25% Glycerol + Ligand, then flash freeze in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data (synchrotron source recommended for fragments).[1]
-
Refinement: Solve structure using Molecular Replacement. Look for
difference density in the hinge region corresponding to the ligand.[1]
Visualization: Validation Workflow
Figure 2: Step-wise validation workflow ensuring resource efficiency. High-cost X-ray is reserved for compounds that pass the TSA checkpoint.[1]
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: NIH / PubMed Central URL:[1][Link] Relevance: Validates the pyrazolo[3,4-b]pyridine scaffold as a hinge binder and provides synthesis/docking protocols.
-
Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region of kinases. Source: ResearchGate URL:[3][4][5][6][7][Link] Relevance: Provides specific structural diagrams of the H-bond donor/acceptor motifs.
-
The current role and evolution of X-ray crystallography in drug discovery. Source: Drug Discovery Today (via NIH) URL:[1][Link] Relevance: Supports the comparative analysis of X-ray vs. Docking for binding mode confirmation.
Sources
- 1. 5-chloro-1H-pyrazolo(3,4-c)pyridine | C6H4ClN3 | CID 640857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Executive Summary: The "At a Glance" Safety Profile
Chemical Identity: 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Primary Hazard Class: Irritant / Harmful (GHS Category 2/3) Critical Risks: Inhalation of fine dust, ocular damage from particulate abrasion/chemical irritation, and potential contact dermatitis due to the amine functionality.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational "User Manual" for this specific pharmacophore. As a halogenated aminopyridine, this compound is a common scaffold in kinase inhibitor development. Consequently, it should be handled not just as a chemical irritant, but as a potential bioactive agent with unknown potency.
Hazard Assessment & Mechanistic Logic
To select the correct PPE, we must understand the "Why" behind the hazard. This molecule presents a dual-threat profile based on its functional groups:
-
The Exocyclic Amine (-NH₂): Primary amines are electron-rich and nucleophilic.[1] In a biological context, they can form covalent bonds with proteins (haptenization), leading to skin sensitization or allergic dermatitis over repeated exposures.
-
The Halogenated Heterocycle (Cl-Pyrazolo-Pyridine): The planar structure facilitates intercalation or binding to biological enzymes (e.g., kinases).[1] Until specific toxicology data rules it out, you must assume bioactivity . The chlorine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.
Validated Hazard Statements (Class-Based):
PPE Matrix: The Defense System
This matrix is designed to create a "redundant barrier" system. Do not rely on a single layer of protection.[6]
| Body Area | Primary Barrier (PPE) | Specification & Logic | Secondary Barrier (Engineering) |
| Respiratory | N95 / P2 Mask (Minimum) | Why: The amine is a solid powder.[1] Static charge often causes "fly-off" during weighing. An N95 protects against particulate inhalation if the sash is raised. | Chemical Fume Hood (Required). Work >6 inches inside the sash. |
| Hands | Nitrile Gloves (Double Layer) | Why: Amines can permeate thin nitrile over time. Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile (Liner).Change outer gloves immediately upon splash. | Static Gun/Ionizer. Reduces powder dispersion, minimizing glove contamination. |
| Eyes | Chemical Splash Goggles | Why: Safety glasses are insufficient for fine powders. Air currents can carry dust around glasses. Goggles seal the ocular cavity. | Face Shield. Required only if handling large quantities (>10g) or liquid stock solutions. |
| Body | Lab Coat (High-Neck) | Why: Standard cotton/poly blend is acceptable for solids.[1] Ensure cuffs are tucked under glove gauntlets to seal the wrist. | Closed-Toe Shoes & Long Pants. No exposed skin allowed.[1] |
Operational Protocol: The Safe Weighing Workflow
This protocol integrates safety into the experimental workflow to ensure reproducibility and containment.
Phase 1: Preparation
-
Verify Airflow: Check the fume hood flow monitor (Target: 80–100 fpm face velocity).
-
Static Control: Place an anti-static mat or use an ionizing bar inside the hood. Pyrazolopyridines are often fluffy, electrostatic solids.
-
Staging: Bring the balance inside the hood or use a localized powder containment enclosure.
Phase 2: Transfer & Solubilization[1]
-
Don PPE: Put on inner gloves, lab coat, then outer gloves. Adjust goggles.
-
Weighing:
-
Open the vial only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: Tap the spatula gently against the weigh boat; do not "dump" the powder, as this creates an aerosol cloud.
-
-
Solubilization (DMSO/Methanol):
-
Add solvent immediately to the solid in the weigh boat or vial.
-
Why? Solubilizing the compound eliminates the inhalation hazard of the dust. Once in solution, the risk shifts to permeation (skin absorption), which your nitrile gloves handle well.
-
Phase 3: Decontamination[1]
-
Wipe Down: Use a methanol-dampened Kimwipe to clean the balance and surrounding area.
-
Waste Tagging: Place the Kimwipe in the solid hazardous waste.
-
Doffing: Remove outer gloves inside the hood to prevent carrying dust into the general lab space.
Emergency Response & Spill Logic
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter (Solid vs. Solution).
Figure 1: PPE Selection Hierarchy based on physical state. Note that "Solid" handling requires higher respiratory precautions.
Spill Response Workflow (Minor Spill < 5g)
-
Alert: Announce the spill to nearby colleagues.
-
Isolate: Lower the fume hood sash if the spill is inside. If outside, evacuate the immediate area for 10 minutes to let dust settle.
-
Clean:
-
Cover the powder with a wet paper towel (water or methanol) to prevent dust generation.
-
Wipe up the material.
-
Place all waste in a sealable bag.
-
Do not use a brush/dustpan (generates aerosols).
-
Disposal & Environmental Stewardship[1]
Proper disposal is legally mandated and scientifically critical. This compound contains a halogen (Chlorine) and a nitrogen heterocycle.[7]
-
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solids." Do not throw in regular trash.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" if dissolved in halogenated solvents (DCM, Chloroform). If dissolved in DMSO or Methanol, it technically falls under "Non-Halogenated," but best practice for chlorinated active ingredients is to default to the Halogenated stream to prevent regulatory non-compliance during incineration [1].
-
Container Rinse: Triple rinse the empty vial with solvent. Collect the rinsate as hazardous waste. Deface the label before recycling the glass.
References
-
Apollo Scientific. (2023).[2] Safety Data Sheet: 5-Chloro-1H-pyrazol-3-amine (Analogous Hazard Data). Retrieved from 2
-
Washington State University. (n.d.). Laboratory Safety: Handling Halogenated Solvents and Compounds. Retrieved from 8[1]
-
ChemScene. (n.d.). Safety Data Sheet: 5-Chloropyrazolo[1,5-a]pyrimidine (Structural Analog). Retrieved from 9
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from 5[1]
Sources
- 1. 29274-24-6|5-Chloropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. zhonghanchemical.com [zhonghanchemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
